Bromoethanol-d4
Description
The exact mass of the compound 2-Bromoethanol-1,1,2,2-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1,2,2-tetradeuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCZOVUSADOIV-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493928 | |
| Record name | 2-Bromo(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81764-55-8 | |
| Record name | 2-Bromo(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81764-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bromoethanol-d4: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Bromoethanol-d4 (2-Bromo-1,1,2,2-tetradeuterioethanol). This deuterated analog of 2-bromoethanol (B42945) serves as a valuable tool in various scientific applications, primarily as an internal standard for quantitative analysis and as a synthetic intermediate in the preparation of deuterated molecules.
Core Chemical and Physical Properties
This compound is a colorless to yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below, providing a clear comparison of its characteristics.
General and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₂HD₄BrO | [1][2] |
| Molecular Weight | 128.99 g/mol | [2][3][4] |
| CAS Number | 81764-55-8 | [1][2][4] |
| Appearance | Liquid, Colourless to yellow | [1] |
| Density | 1.763 - 1.819 g/mL at 25 °C | [1][4] |
| Melting Point | -80 °C (-112 °F) | [1] |
| Boiling Point | 149 - 150 °C (300 - 302 °F) | [1] |
| 56-57 °C at 20 mmHg | [4][5] | |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Vapour Pressure | 3.2 hPa (2 mmHg) at 20 °C (68 °F) | [1] |
| Refractive Index | n20/D 1.493 | [4][5] |
| Solubility | Soluble in water | [1] |
| Isotopic Purity | ≥ 98 atom % D | [4][5] |
Stability and Safety Data
| Parameter | Information | Source(s) |
| Stability | Stable under recommended storage conditions. | [1] |
| Storage Conditions | Store refrigerated at 2-8°C. Protect from moisture and light. | [1][2][4][6] |
| Incompatibilities | Strong acids, Strong oxidizing agents, Strong reducing agents, Acid chlorides, Acid anhydrides. | [1] |
| Hazardous Decomposition Products | Under fire conditions, forms carbon oxides and hydrogen bromide gas. | [1] |
| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage. | [1][4][7] |
Stability and Handling
This compound is stable when stored under the recommended conditions of refrigeration (2-8°C) and protection from light and moisture.[1][2][4][6] Exposure to incompatible materials such as strong acids, strong oxidizing agents, and strong reducing agents should be strictly avoided to prevent decomposition.[1]
Due to its toxicity and corrosive nature, handling of this compound requires stringent safety precautions. It is toxic if swallowed, inhaled, or absorbed through the skin and can cause severe skin burns and eye damage.[1][4][7] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Experimental Protocols
One of the primary applications of this compound is as an internal standard for the quantification of ethylene (B1197577) oxide and 2-bromoethanol in various matrices by gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology for this application.
Quantification of Ethylene Oxide using this compound as an Internal Standard
This protocol outlines the derivatization of ethylene oxide to 2-bromoethanol and its subsequent quantification using this compound as an internal standard.
1. Reagents and Materials:
-
This compound
-
Hydrobromic acid (HBr), concentrated
-
Methanol (B129727), GC grade
-
Sample matrix (e.g., heated tobacco product aerosol collected in an impinger with methanol)
-
GC-MS system
2. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
From the stock solution, prepare a working internal standard solution at the desired concentration for spiking into samples and calibration standards (e.g., 1 µg/mL).
3. Sample Preparation and Derivatization:
-
Collect the sample containing ethylene oxide in a known volume of methanol.
-
Take a measured aliquot of the methanol sample solution.
-
Add a precise volume of the this compound internal standard working solution to the aliquot.
-
Add a sufficient amount of concentrated hydrobromic acid to the solution to facilitate the derivatization of ethylene oxide to 2-bromoethanol. The reaction is typically rapid.
4. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of a certified 2-bromoethanol standard into a blank matrix (e.g., clean methanol).
-
Add the same constant amount of this compound internal standard working solution to each calibration standard.
-
Treat the calibration standards with hydrobromic acid in the same manner as the samples.
5. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624 or equivalent).
-
Oven Temperature Program: Optimize for the separation of 2-bromoethanol from other matrix components. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the following ions for quantification and confirmation:
-
2-Bromoethanol (analyte): Quantifier ion m/z 95, Qualifier ion m/z 97.
-
This compound (internal standard): Select appropriate ions based on its mass spectrum, considering potential overlap with the analyte.
-
-
6. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the 2-bromoethanol to the peak area of the this compound internal standard against the concentration of the 2-bromoethanol in the calibration standards.
-
Calculate the concentration of 2-bromoethanol in the samples using the calibration curve and the measured peak area ratios.
-
Convert the concentration of 2-bromoethanol back to the original ethylene oxide concentration based on the stoichiometry of the derivatization reaction.
Visualizations
Experimental Workflow for Ethylene Oxide Quantification
The following diagram illustrates the key steps in the experimental workflow for the quantification of ethylene oxide using this compound as an internal standard.
References
- 1. coresta.org [coresta.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 6. gcms.cz [gcms.cz]
- 7. 2-Bromoethanol-d4 | TRC-B684737-250MG | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to the Synthesis and Characterization of Bromoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromoethanol-d4 (BrCD₂CD₂OH), an isotopically labeled compound of significant interest in pharmaceutical research and development. Its application as an internal standard in mass spectrometry-based bioanalytical assays and as a building block in the synthesis of deuterated drug candidates necessitates a thorough understanding of its preparation and analytical profile. This document outlines detailed synthetic methodologies and characterization techniques, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.
Synthesis of 2-Bromoethanol-d4
The synthesis of 2-Bromoethanol-d4 can be achieved through several routes, primarily involving the introduction of deuterium (B1214612) at an early stage of the synthesis. Two common and effective methods are detailed below.
Method 1: Ring-Opening of Ethylene-d4 (B1596295) oxide with Hydrobromic Acid
This method adapts a well-established procedure for the synthesis of non-deuterated 2-bromoethanol.[1][2] It involves the acid-catalyzed nucleophilic ring-opening of ethylene-d4 oxide by bromide ions.
Reaction Scheme:
References
Bromoethanol-d4: A Technical Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoethanol-d4 (BrCD₂CD₂OH) is the deuterated isotopologue of 2-bromoethanol, a versatile bifunctional molecule widely employed in organic synthesis. The replacement of four hydrogen atoms with deuterium (B1214612) imparts a significant isotopic mass difference, making it a valuable building block for the synthesis of deuterium-labeled compounds. These labeled molecules are instrumental in a variety of scientific disciplines, including pharmaceutical research, metabolic studies, and mechanistic investigations of chemical reactions.
The primary utility of incorporating deuterium into organic molecules lies in the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and reacts more slowly than a C-H bond. This property can be exploited to slow down metabolic degradation of drug candidates, thereby improving their pharmacokinetic profiles. Furthermore, the distinct mass of deuterium allows for the tracing of molecules in biological systems and the elucidation of complex reaction pathways using mass spectrometry and NMR spectroscopy. This guide provides an in-depth overview of the applications of this compound in organic synthesis, complete with illustrative reaction schemes, experimental protocols, and data presentation.
Core Applications in Organic Synthesis
This compound serves as a versatile synthon for introducing a deuterated hydroxyethyl (B10761427) moiety (-CD₂CD₂OH) or a deuterated bromoethyl moiety (-CD₂CD₂Br) into a target molecule. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, allows for a wide range of chemical transformations.
Key application areas include:
-
Synthesis of Deuterated Pharmaceuticals: Incorporation of deuterium can enhance the metabolic stability of drug candidates, leading to improved half-life and bioavailability. This compound can be a key starting material for the synthesis of deuterated analogs of existing drugs.
-
Metabolic Studies: Labeled compounds are crucial for tracing the metabolic fate of molecules in vivo and in vitro. The deuterium label from this compound allows for the unambiguous identification of metabolites by mass spectrometry.
-
Reaction Mechanism Elucidation: The kinetic isotope effect associated with the C-D bond can be used to probe the rate-determining steps of chemical reactions, providing valuable insights into reaction mechanisms.
-
Internal Standards for Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays due to their similar chemical properties to the analyte but distinct mass, allowing for accurate quantification.
Data Presentation: Properties of this compound and Related Compounds
A summary of the physical and chemical properties of this compound and a representative reactant and product in a typical ether synthesis are presented below for easy comparison.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Isotopic Purity |
| This compound | BrCD₂CD₂OH | 128.99 | 56-57 / 20 mmHg | 1.819 | ≥98 atom % D |
| Sodium Phenoxide | C₆H₅ONa | 116.09 | - | - | - |
| 2-Phenoxyethanol-d4 | C₆H₅OCD₂CD₂OH | 142.19 | 244-245 | 1.11 (approx.) | Expected ≥98% |
Experimental Protocols
Due to the limited availability of specific published experimental protocols for this compound, a representative procedure for a Williamson ether synthesis is provided below. This reaction is a fundamental and widely used method for the formation of ethers and is a logical application for this deuterated haloalkane.
Synthesis of 2-Phenoxyethanol-d4 via Williamson Ether Synthesis
Objective: To synthesize 2-phenoxyethanol-d4 by reacting this compound with sodium phenoxide.
Materials:
-
This compound (BrCD₂CD₂OH)
-
Phenol (B47542) (C₆H₅OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hexanes
Procedure:
-
Preparation of Sodium Phenoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phenol (1.0 eq).
-
Dissolve the phenol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of sodium phenoxide.
-
-
Ether Synthesis:
-
Cool the freshly prepared sodium phenoxide solution to 0 °C.
-
Slowly add this compound (1.0 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of hexanes and ethyl acetate (B1210297) as the eluent, to afford the pure 2-phenoxyethanol-d4.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity. The absence of signals corresponding to the ethylene (B1197577) protons in the ¹H NMR spectrum and the corresponding mass shift in the mass spectrum will confirm the successful incorporation of the deuterium label.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in organic synthesis.
Caption: Tracing Metabolic Pathways with Deuterated Drugs.
Caption: Workflow for Williamson Ether Synthesis of 2-Phenoxyethanol-d4.
Conclusion
This compound is a valuable isotopic labeling reagent for the synthesis of deuterated molecules. Its utility spans from fundamental studies of reaction mechanisms to the development of next-generation pharmaceuticals with improved metabolic profiles. While specific, published protocols for its use are not abundant, its chemical reactivity as a bifunctional haloalkane allows for its application in a wide array of standard organic transformations, such as the Williamson ether synthesis. The ability to introduce a stable, heavy isotope label with high precision makes this compound an important tool for researchers in the chemical and biomedical sciences. As the field of deuterated drugs continues to expand, the demand for versatile deuterated building blocks like this compound is expected to grow, encouraging further exploration of its synthetic applications.
Bromoethanol-d4 as a deuterated derivative of 2-bromoethanol
An In-Depth Technical Guide to Bromoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (2-Bromoethanol-1,1,2,2-d4), a deuterated derivative of the versatile chemical reagent 2-bromoethanol (B42945). Deuterium (B1214612) labeling of pharmaceuticals and research chemicals is a rapidly growing field, offering significant advantages in studying metabolic pathways and improving pharmacokinetic profiles.[1][2][3] This document details the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in drug development and metabolic research. Detailed experimental protocols and visual diagrams of key processes are provided to support practical application in a laboratory setting.
Introduction to this compound
This compound is a stable isotope-labeled version of 2-bromoethanol where the four hydrogen atoms on the ethyl group have been replaced with deuterium.[4] 2-Bromoethanol itself is a valuable bifunctional alkylating agent used extensively in organic synthesis due to its electrophilic bromo group and nucleophilic hydroxyl group.[5] The introduction of deuterium creates a heavier, more stable molecule. This substitution can significantly alter the rate of metabolic processes involving carbon-hydrogen bond cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).
The primary applications of this compound stem from this isotopic labeling. It serves as a crucial tool in:
-
Pharmacokinetic (PK) Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of molecules.[6][7]
-
Metabolic Pathway Elucidation: To understand how parent compounds are transformed in biological systems.[6]
-
Internal Standards: For quantitative bioanalysis using mass spectrometry (MS), where its distinct mass shift allows for precise quantification of the non-deuterated analyte.[3][8]
-
Synthetic Chemistry: As a labeled building block for synthesizing more complex deuterated molecules.[4][6]
Deuterated compounds have gained prominence in pharmaceutical R&D for their ability to enhance the metabolic stability and safety profiles of drug candidates.[3] Deutetrabenazine is the first deuterated drug to receive FDA approval, highlighting the therapeutic potential of this strategy.[1][2]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are summarized below. The primary difference from its non-deuterated counterpart is the increased molecular weight due to the four deuterium atoms.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 81764-55-8 | [4][9] |
| Molecular Formula | BrCD₂CD₂OH | [10] |
| Molecular Weight | 128.99 g/mol | [8][9][10] |
| Density | 1.819 g/mL at 25 °C | [4][11] |
| Boiling Point | 56-57 °C at 20 mmHg | [4][11] |
| Refractive Index (n20/D) | 1.493 | [4][11] |
| Isotopic Purity | ≥98 atom % D | [11] |
| Chemical Purity | ≥95-99% | [10] |
| Appearance | Colorless to light yellow liquid | [12] |
| Storage Temperature | 2-8°C, Protect from light | [8][10] |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Characteristics |
| ¹H NMR | The proton spectrum will be simplified compared to 2-bromoethanol, showing primarily a signal for the hydroxyl (-OH) proton. The characteristic signals for the -CH₂- groups will be absent. |
| ²H (Deuterium) NMR | Will show signals corresponding to the two deuterated methylene (B1212753) groups (-CD₂-). |
| ¹³C NMR | Will show two signals for the deuterated carbons. The C-D coupling will result in multiplets for each carbon signal (a quintet for -CD₂- due to coupling with two deuterium atoms). |
| Infrared (IR) | The strong C-H stretching bands around 2850-3000 cm⁻¹ will be replaced by C-D stretching bands at a lower frequency (approx. 2100-2250 cm⁻¹). A broad O-H stretching band will be present around 3200-3600 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) will be observed at m/z 128/130, reflecting the mass of the deuterated compound and the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1).[13] This is a 4-unit mass shift compared to the non-deuterated analog (m/z 124/126).[11] |
Synthesis and Experimental Protocols
While various methods exist for synthesizing 2-bromoethanol, a common and high-yield laboratory procedure involves the ring-opening of ethylene (B1197577) oxide with hydrobromic acid.[14] An analogous method can be used for this compound by starting with a deuterated precursor.
Diagram 1: Synthetic Workflow for this compound
Caption: A plausible synthetic workflow for this compound production.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established synthesis of 2-bromoethanol.[14] Safety Note: 2-Bromoethanol and its precursors are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[12][15][16]
-
Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Reagent Addition: Add 250 g (1.4 moles) of 48% hydrobromic acid to the flask. Once the acid temperature drops below 10°C, begin the slow, dropwise addition of 66 g (1.375 moles) of ethylene oxide-d4 from the dropping funnel over approximately 2.5 hours. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour while maintaining the low temperature.
-
Neutralization: Slowly add anhydrous sodium carbonate to the reaction mixture with stirring until the excess hydrobromic acid is neutralized (cessation of effervescence).
-
Extraction: Add anhydrous sodium sulfate (B86663) to the aqueous solution until saturation. A layer of this compound will separate. Extract the entire mixture with three portions of diethyl ether (200 mL each).
-
Drying and Concentration: Combine the ether extracts and dry them overnight with anhydrous sodium sulfate. Filter the solution to remove the drying agent and remove the bulk of the ether by distillation on a steam bath.
-
Purification: Purify the remaining crude product by distillation under reduced pressure. Collect the fraction boiling at 55–59°C / 22 mm. The expected yield is approximately 85-90%.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the spectra to the expected characteristics outlined in Table 2.
Applications in Drug Development
The primary value of this compound in drug development lies in its use as a stable isotope-labeled tracer.[6] Deuteration can slow down metabolism at sites of C-H bond cleavage, which can lead to an improved pharmacokinetic profile, including increased drug exposure (AUC), higher maximum concentration (Cmax), and longer half-life.[1][7]
Diagram 2: Pharmacokinetic Study Workflow
Caption: Use of a labeled compound in a typical pharmacokinetic study.
In an alternative and common workflow, the deuterated compound (like this compound itself if it were the analyte) is used as the internal standard to quantify the non-deuterated, active drug.[3] Its chemical similarity ensures comparable behavior during sample extraction and ionization, while its different mass allows for distinct detection by the mass spectrometer.
Metabolism and Toxicology
Studies on the non-deuterated 2-bromoethanol show that it is metabolized in vivo through two main pathways.[17]
-
Conversion to Ethylene Oxide: 2-bromoethanol can be converted to ethylene oxide, a known reactive intermediate. This pathway leads to the formation of urinary metabolites S-(2-hydroxyethyl)cysteine and its N-acetylated derivative.[17]
-
Oxidation Pathway: An alternative pathway involves oxidation to bromoacetaldehyde (B98955) and then to bromoacetic acid, ultimately forming N-acetyl-S-(carboxymethyl)cysteine as a minor metabolite.[17]
Diagram 3: Metabolic Pathways of 2-Bromoethanol
Caption: Proposed metabolic pathways of 2-bromoethanol in rats.
Deuteration of the ethanol (B145695) backbone in this compound would be expected to slow the rate of the oxidative pathway (A → F), potentially shifting metabolism more towards the ethylene oxide pathway. This alteration could change the toxicological profile of the compound.
Table 3: Toxicology and Safety Information
| Hazard Type | Description | Reference |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [16] |
| Target Organs | Causes irritation to the eyes, skin, mucous membranes, and upper respiratory tract. | [12][15] |
| Health Effects | Inhalation may cause spasm, inflammation, edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema. Symptoms can include a burning sensation, headache, nausea, and vomiting. | [12][15] |
| Classification | Skin Corrosion 1B, Eye Damage 1, Acute Toxicity 3 (Oral, Dermal, Inhalation). | |
| Signal Word | Danger |
Conclusion
This compound is a valuable chemical tool for researchers in synthetic chemistry and drug development. Its primary utility as a stable isotope-labeled internal standard and a tracer for metabolic and pharmacokinetic studies makes it indispensable for modern bioanalytical and pharmaceutical research. The well-understood chemistry of 2-bromoethanol, combined with the predictable effects of deuteration, provides a solid foundation for its application in elucidating complex biological pathways and optimizing the properties of novel therapeutic agents. Proper handling is critical due to its toxicity.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-BROMOETHANOL-1,1,2,2-D4 | 81764-55-8 [chemicalbook.com]
- 5. 2-Bromoethanol | High-Purity Alkylating Agent [benchchem.com]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. 2-Bromoethanol-1,1,2,2-d4 | C2H5BrO | CID 12359290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromoethanol (1,1,2,2-Dâ, 98%) CP 95%- Cambridge Isotope Laboratories, DLM-103-5 [isotope.com]
- 11. 2-溴乙醇-1,1,2,2-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 12. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]
- 13. lehigh.edu [lehigh.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 2-Bromoethanol | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Bromoethanol (1,2-¹³Câ, 99%) 95%+ pure - Cambridge Isotope Laboratories, CLM-875-0.1 [isotope.com]
- 17. The comparative metabolism of 2-bromoethanol and ethylene oxide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Fragmentation Fingerprint: An In-depth Technical Guide to the Mass Spectrum of Bromoethanol-d4
For Immediate Release
This technical guide provides a comprehensive analysis of the electron ionization mass spectrum of Bromoethanol-d4 (BrCD₂CD₂OH). Tailored for researchers, scientists, and drug development professionals, this document details the anticipated fragmentation pathways, presents quantitative mass spectrometry data, outlines a detailed experimental protocol for data acquisition, and visualizes the core fragmentation logic. This compound is a deuterated analog of bromoethanol, often used as an internal standard in quantitative mass spectrometry analyses. Understanding its fragmentation behavior is critical for accurate method development and data interpretation.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is characterized by distinct fragmentation patterns influenced by the presence of the bromine atom, the hydroxyl group, and the deuterium (B1214612) labeling. The isotopic nature of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, results in characteristic M⁺ and M+2 peaks for all bromine-containing fragments.
The primary fragmentation mechanisms for alcohols under electron ionization are alpha-cleavage and dehydration.[1] For this compound, alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, is the dominant pathway. This leads to the formation of the most abundant ion.
The molecular ion of this compound (BrCD₂CD₂OH) is expected at m/z 128 (for ⁷⁹Br) and 130 (for ⁸¹Br), corresponding to the molecular weight of the deuterated compound.[2][3] However, the molecular ion peak for alcohols is often weak or absent due to rapid fragmentation.
The base peak in the spectrum of non-deuterated 2-bromoethanol (B42945) is at m/z 31, corresponding to the [CH₂OH]⁺ fragment.[4] For this compound, the analogous fragment, [CD₂OH]⁺, is predicted to be the base peak at m/z 33. This results from the cleavage of the C-C bond.
Another significant fragmentation pathway involves the loss of a bromine radical, leading to the [CD₂CD₂OH]⁺ ion. Further fragmentation can occur through the loss of water (D₂O) or other neutral molecules.
Quantitative Data Presentation
The expected quantitative data for the major fragments in the electron ionization mass spectrum of this compound are summarized in the table below. The m/z values are predicted based on the fragmentation of the non-deuterated analog and the known mass shifts from deuterium labeling.
| m/z (Proposed) | Ion Formula | Proposed Fragment Structure | Fragmentation Pathway |
| 128/130 | [C₂D₄HBrO]⁺ | [BrCD₂CD₂OH]⁺ | Molecular Ion (M⁺) |
| 97/99 | [C₂D₂HBr]⁺ | [BrCD=CDH]⁺ | [M - D₂O]⁺ (Loss of deuterated water) |
| 95/97 | [C₂D₄Br]⁺ | [BrCD₂CD₂]⁺ | Loss of hydroxyl radical (•OH) |
| 49 | [C₂D₄O]⁺ | [CD₂=CDOH]⁺ | [M - Br]⁺ (Loss of bromine radical) |
| 33 | [CD₂HO]⁺ | [CD₂=OH]⁺ | Base Peak ; Alpha-cleavage |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general methodology for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
3.1. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A polar stationary phase column, such as a wax-type polyethylene (B3416737) glycol (PEG) column (e.g., Restek Stabilwax or Rtx-Wax), is recommended for the analysis of small polar molecules.[3] A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet:
-
Mode: Splitless or split (e.g., 20:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 30-200.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
-
3.3. Data Acquisition and Analysis
-
Acquire the data in full scan mode.
-
The resulting total ion chromatogram (TIC) should show a sharp peak for this compound.
-
The mass spectrum is obtained by averaging the scans across the chromatographic peak.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary electron ionization fragmentation pathway for this compound.
Signaling Pathways and Metabolic Fate
While the primary focus of this guide is the mass spectrometric behavior of this compound, it is relevant to note its metabolic context. In vivo, 2-bromoethanol is proposed to be converted to ethylene (B1197577) oxide.[5] Ethylene oxide is a reactive electrophile that can alkylate macromolecules such as DNA and proteins. Further metabolism of 2-bromoethanol can proceed via oxidation to bromoacetaldehyde (B98955) and bromoacetic acid, ultimately leading to the urinary metabolite N-acetyl-S-(carboxymethyl)cysteine.[5] The intracellular signaling pathways directly modulated by bromoethanol are not extensively characterized in the literature; however, the effects of its metabolite, ethylene oxide, and the downstream consequences of cellular damage are of toxicological interest.
Disclaimer: The information provided in this technical guide is intended for research and informational purposes only. The predicted fragmentation patterns and experimental protocols should be considered as a starting point and may require optimization for specific instrumentation and applications.
References
An In-depth Technical Guide to Bromoethanol-d4: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage procedures for Bromoethanol-d4 (CAS No. 81764-55-8), a deuterated analog of 2-Bromoethanol. Due to its toxicity and hazardous nature, strict adherence to the protocols outlined in this document is imperative to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Classification
This compound is classified as a highly toxic and corrosive substance. Exposure through oral, dermal, or inhalation routes can be fatal or cause severe health effects.[1][2][3][4] It is crucial to understand its hazards before handling.
1.1 GHS Classification The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 2 / Category 3 |
| Acute Toxicity, Dermal | Category 1 / Category 2 / Category 3 |
| Acute Toxicity, Inhalation | Category 1 / Category 3 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Irritation | Category 1 |
| Carcinogenicity | Category 2 |
Note: Classification categories may vary slightly between suppliers, but all indicate high toxicity and corrosivity.[1][5]
1.2 Hazard Statements (H-Statements)
1.3 Signal Word: Danger [1]
1.4 Hazard Pictograms
-
Skull and Crossbones (Acute Toxicity - Fatal or Toxic)
-
Corrosion (Skin Corrosion, Serious Eye Damage)
-
Health Hazard (Carcinogenicity)
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| CAS Number | 81764-55-8[6] |
| Molecular Formula | C₂HD₄BrO or BrCD₂CD₂OH[6][7] |
| Molecular Weight | 128.99 g/mol [2][5][6] |
| Appearance | Clear Colourless to Yellow Oil/Liquid[1][8] |
| Density | 1.819 g/mL at 25 °C[9] |
| Boiling Point | 56-57 °C at 20-27 hPa (mmHg)[5][9] |
| Flash Point | 110-113 °C (230-235.4 °F) - closed cup |
| Water Solubility | Soluble[1] |
| Refractive Index | n20/D 1.493 |
Safe Handling and Personal Protective Equipment (PPE)
Due to its high toxicity and corrosivity, stringent handling procedures and appropriate PPE are mandatory.
3.1 Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Provide appropriate exhaust ventilation.[1]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[10]
3.2 Personal Protective Equipment (PPE) A comprehensive PPE protocol must be followed at all times.
| PPE Type | Specification |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards and a face shield.[1] |
| Skin/Body Protection | Wear impervious clothing, such as a chemically resistant lab coat, apron, and closed-toe shoes. The type of protective equipment must be selected based on the concentration and amount of the substance handled.[1] |
| Respiratory Protection | If risk assessment indicates air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1] For higher exposures, a full-face supplied-air respirator may be required.[1] |
3.3 General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mist.[1]
-
Wash hands thoroughly after handling.[11]
-
Take off contaminated clothing and wash it before reuse.[4][12]
Storage Procedures
Proper storage is critical to prevent degradation, reaction, and accidental exposure.
| Storage Condition | Requirement |
| Temperature | Store in a refrigerator at 2-8°C (36-46°F).[6][7] |
| Atmosphere | Store under an inert atmosphere if possible.[12] Protect from moisture.[1] |
| Light | Protect from light.[7] |
| Container | Keep container tightly closed in a dry, cool, and well-ventilated place.[3][11][12] |
| Security | Store locked up.[3][11][12] |
| Compatibility | Store separately from oxidants, acids, and food additives.[13] |
| Storage Class | 6.1A - Combustible, acutely toxic (Category 1 and 2), very toxic hazardous materials. |
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
5.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][5][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][5][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
General Advice: Show the Safety Data Sheet (SDS) to the medical professional in attendance.[1][5]
5.2 Accidental Release and Firefighting
-
Spill Response: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection.[5] Prevent further leakage if safe to do so. Do not let the product enter drains.[5] Soak up the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal as hazardous waste.[1]
-
Firefighting: The substance is not considered flammable but may burn.[1] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5] Under fire conditions, hazardous decomposition products like carbon oxides and hydrogen bromide gas can be formed.[1]
Toxicological Information and Experimental Data
6.1 Acute Toxicity this compound is acutely toxic via all routes of exposure. It can cause severe irritation and burns to the skin, eyes, and respiratory tract.[1][13] Symptoms of poisoning include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[13]
6.2 Carcinogenicity This substance is suspected of causing cancer.[2][5]
-
Mouse - Oral: Studies have identified it as an equivocal tumorigenic agent by RTECS criteria, with tumors observed in the gastrointestinal tract.[1]
-
Mouse - Intraperitoneal: Classified as a neoplastic agent by RTECS criteria, with tumors observed in the lungs or thorax.[1]
-
IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
Logical Workflow for Safe Handling
The following diagram illustrates the essential logical steps for ensuring safety when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 2-Bromoethanol-1,1,2,2-d4 | C2H5BrO | CID 12359290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. 2-Bromoethanol (1,1,2,2-Dâ, 98%) CP 95%- Cambridge Isotope Laboratories, DLM-103-5 [isotope.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2-BROMOETHANOL-1,1,2,2-D4 | 81764-55-8 [chemicalbook.com]
- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to Exploratory Studies Using Bromoethanol-d4 in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of proteomics continually seeks novel reagents and methodologies to enhance the depth and accuracy of protein identification and quantification. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance between different biological samples. While various alkylating agents are routinely used to modify cysteine residues, the exploration of new, isotopically labeled reagents offers potential advantages in terms of reaction kinetics, specificity, and the introduction of novel quantification strategies.
This technical guide outlines a hypothetical exploratory study on the application of Bromoethanol-d4 as a novel, deuterated alkylating agent for quantitative proteomics. This compound, with its reactive bromo group, is posited to covalently modify the thiol groups of cysteine residues. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling its use in mass spectrometry-based quantification workflows. This document provides a framework for such a study, including detailed experimental protocols, hypothetical data, and workflow visualizations, based on established principles of proteomics research.[1][2] It is important to note that as of the writing of this guide, specific published applications of this compound in proteomics are limited; therefore, the protocols and data presented herein are based on established methods for similar reactive probes and serve as a guide for future exploratory studies.[2]
Proposed Mechanism and Workflow
This compound is proposed to act as an electrophilic probe that covalently modifies nucleophilic residues on proteins, primarily the sulfhydryl group of cysteine residues.[2] The reaction is expected to proceed via an S\N2 mechanism, where the sulfur atom of the cysteine thiol attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond. The four deuterium atoms on the ethanol (B145695) moiety create a mass-labeled modification, allowing for the relative quantification of proteins between samples.
A generalized workflow for a quantitative proteomics experiment using a "heavy" (this compound) and "light" (unlabeled Bromoethanol) labeling strategy is depicted below.
Detailed Experimental Protocols
The following protocols are adapted from established methods for protein reduction, alkylation, and digestion for mass spectrometry-based proteomics.[2][3]
1. Protein Extraction and Quantification
-
Lyse cell pellets or homogenize tissues in a suitable buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Reduction and Alkylation
-
For each sample, take an equal amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium (B1175870) bicarbonate.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds.[2]
-
Cool the samples to room temperature.
-
Alkylation: For the "light" sample, add unlabeled Bromoethanol to a final concentration of 25 mM. For the "heavy" sample, add this compound to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour.
-
Quenching: Quench any unreacted alkylating agent by adding DTT to a final concentration of 10 mM and incubating for 15 minutes at room temperature in the dark.[2]
3. Protein Digestion
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants to a level compatible with trypsin activity (e.g., urea (B33335) < 1.5 M).[2]
-
Add proteomics-grade trypsin at a 1:50 (trypsin:protein, w/w) ratio.[2]
-
Incubate overnight (12-16 hours) at 37°C with gentle shaking.[2]
4. Peptide Desalting and Mass Spectrometry
-
Stop the digestion by adding formic acid to a final concentration of 1%.[2]
-
Desalt the resulting peptides using a C18 solid-phase extraction column according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a nano-liquid chromatography system.[4]
Hypothetical Quantitative Data
Following data analysis, the relative abundance of peptides and proteins between the "light" and "heavy" labeled samples can be determined. The table below presents hypothetical data from an exploratory study investigating the effect of a drug candidate on a specific cell line, using the this compound labeling strategy.
| Protein ID | Gene Name | Protein Name | Heavy/Light Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.890 | Unchanged |
| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |
| P10636 | PRDX1 | Peroxiredoxin-1 | 1.89 | 0.012 | Upregulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.98 | 0.750 | Unchanged |
Table 1: Hypothetical quantitative proteomics data from a study using this compound. The table shows the relative abundance of selected proteins in a drug-treated sample ("Heavy" channel) compared to a control sample ("Light" channel).
Visualization of a Hypothetical Signaling Pathway
The quantitative data obtained from such an experiment can be used to understand the perturbation of cellular signaling pathways. For instance, the hypothetical upregulation of p53 and downregulation of HSP90AA1 could suggest an activation of a p53-mediated stress response pathway.
Conclusion and Future Directions
The use of this compound as a novel alkylating agent for quantitative proteomics presents an intriguing possibility for future research. The proposed workflow, based on well-established proteomics principles, provides a solid foundation for exploratory studies. Key advantages could include high reaction efficiency and the introduction of a +4 Da mass shift per cysteine, which is readily resolvable in modern mass spectrometers.
Future validation studies would need to systematically evaluate the reaction efficiency and specificity of this compound compared to standard reagents like iodoacetamide.[5][6] Investigating potential side reactions and optimizing reaction conditions will be crucial for its adoption.[5] If proven effective, this compound could become a valuable addition to the toolkit for quantitative proteomics, aiding in biomarker discovery and the elucidation of molecular mechanisms in drug development and disease research.[7][8]
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive proteomic analysis of Schizosaccharomyces pombe by two-dimensional HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Proteomics in Cancer: Recent Trends and Approaches for Biomarkers Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bromoethanol-d4: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoethanol-d4, the deuterated analog of 2-bromoethanol (B42945), serves as a crucial tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its isotopic purity makes it an excellent internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its applications and biological relevance.
Core Properties of this compound
This compound, also known as 2-bromo-1,1,2,2-tetradeuterioethanol, is a stable isotope-labeled compound with the chemical formula C₂HD₄BrO.[1][2] Its key identifiers and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 81764-55-8[3] |
| Molecular Formula | C₂HD₄BrO[2] |
| Molecular Weight | 128.99 g/mol [3] |
| Synonyms | 2-Bromo-1,1,2,2-tetradeuterioethanol, Deuterated 2-bromoethanol, Ethylene-d4 (B1596295) bromohydrin |
| InChI | InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1D2,2D2[3] |
| SMILES | [2H]C([2H])(O)C([2H])([2H])Br |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear Colourless Oil | [4] |
| Boiling Point | 56-57 °C at 20 mmHg | |
| Density | 1.819 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.493 | |
| Flash Point | 113 °C (closed cup) | |
| Storage Temperature | 2-8°C | [4] |
| Isotopic Purity | ≥98 atom % D |
Experimental Protocols
Synthesis of this compound
Method 1: From Ethylene-d4 Glycol
This method is analogous to the synthesis of 2-bromoethanol from ethylene (B1197577) glycol.[5]
-
Reaction: HO-CD₂-CD₂-OH + HBr → Br-CD₂-CD₂-OH + H₂O
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylene-d4 glycol.
-
Cool the flask in an ice-salt bath to approximately -10°C.
-
Slowly add hydrobromic acid (48%) dropwise to the cooled and stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
After cooling, the reaction mixture is worked up by neutralization with a base (e.g., sodium carbonate) and extraction with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
-
Method 2: From Ethylene-d4 Oxide
This method, adapted from a procedure for the non-deuterated compound, is known for its high yields.[5][6]
-
Reaction: (CD₂)₂O + HBr → Br-CD₂-CD₂-OH
-
Procedure:
-
Place 48% hydrobromic acid in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a cooling bath.
-
Cool the acid to below 10°C using an ice-salt bath.
-
Bubble ethylene-d4 oxide gas through the cooled and stirred acid. The rate of addition should be controlled to ensure efficient absorption.
-
Maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Neutralize the excess hydrobromic acid with anhydrous sodium carbonate.
-
Saturate the aqueous solution with sodium sulfate (B86663) to salt out the this compound.
-
Extract the product with diethyl ether.
-
Dry the combined ether extracts with anhydrous sodium sulfate.
-
Remove the ether by distillation at atmospheric pressure.
-
Purify the remaining this compound by distillation under reduced pressure.
-
Below is a conceptual workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is frequently used as an internal standard for the quantification of 2-bromoethanol in various matrices by GC-MS.[7] The following is a representative protocol based on its application in analyzing ethylene oxide (which is derivatized to 2-bromoethanol).
-
Sample Preparation (as an internal standard):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or tetrahydrofuran).
-
Spike a known amount of the internal standard solution into all calibration standards, quality control samples, and unknown samples.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for 2-Bromoethanol: m/z 124, 126, 93, 95.
-
Ions for this compound: m/z 128, 130, 97, 99. The specific ions to monitor should be chosen to maximize sensitivity and minimize interference.[7]
-
-
Data Analysis: Quantify 2-bromoethanol using the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
-
A logical workflow for using this compound as an internal standard in a quantitative GC-MS analysis is depicted below.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Applications in Research and Development
The primary application of this compound is as an internal standard in analytical methods.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.[8]
In the context of drug development, this compound can be used in pharmacokinetic studies to accurately quantify the levels of potential drug candidates or their metabolites that contain the 2-bromoethanol moiety.
Biological Activity and Toxicology
Information specifically on the biological activity and toxicology of this compound is limited. However, it is considered to be a deuterated derivative of 2-bromoethanol, which is known to be a cytotoxic alkylating agent.[1] The toxicity of 2-bromoethanol is attributed to its ability to alkylate macromolecules within cells, leading to cellular damage. It is important to handle this compound with the same precautions as its non-deuterated analog, assuming it possesses similar toxic properties.
The relationship between 2-bromoethanol and its deuterated form in terms of biological activity can be visualized as follows:
Caption: Relationship of this compound to its non-deuterated analog.
Conclusion
This compound is a valuable tool for researchers and scientists, particularly in the fields of analytical chemistry and drug development. Its well-defined physical and chemical properties, coupled with its primary application as an internal standard, make it indispensable for accurate quantification. While detailed experimental protocols for its synthesis are not widely published, established methods for its non-deuterated counterpart provide a solid foundation for its preparation. As with any chemical, appropriate safety precautions should be taken when handling this compound, assuming a toxicological profile similar to 2-bromoethanol.
References
- 1. selleckchem.com [selleckchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 2-Bromoethanol-1,1,2,2-d4 | C2H5BrO | CID 12359290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromoethanol (1,1,2,2-Dâ, 98%) CP 95%- Cambridge Isotope Laboratories, DLM-103-5 [isotope.com]
- 5. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. coresta.org [coresta.org]
- 8. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Bromoethanol-d4 as an Internal Standard for GC-MS Analysis of Ethylene Oxide
Application Note and Protocol
Introduction
The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, occupational safety, and the analysis of consumer products. Ethylene (B1197577) oxide, a known carcinogen, is a key analyte of concern in many of these areas, such as in the aerosol of heated tobacco products. Due to its high volatility and reactivity, direct analysis of ethylene oxide by gas chromatography-mass spectrometry (GC-MS) can be challenging, often suffering from interferences from co-eluting compounds.
A robust and widely accepted method to overcome these challenges is the derivatization of ethylene oxide to a more stable and less volatile compound, 2-bromoethanol (B42945), followed by GC-MS analysis. To ensure the accuracy and precision of this quantitative method, the use of a stable isotope-labeled internal standard is paramount. Bromoethanol-d4, a deuterated analog of 2-bromoethanol, serves as an ideal internal standard for this application. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, injection volume, and instrument response.
This document provides a detailed application note and protocol for the use of this compound as an internal standard for the GC-MS quantification of ethylene oxide (as 2-bromoethanol).
Principle of the Method
The analytical method involves the collection of the sample, derivatization of ethylene oxide to 2-bromoethanol, and subsequent analysis by GC-MS.
-
Sample Collection: The gaseous sample containing ethylene oxide is collected in a suitable solvent, such as methanol (B129727), using an impinger.
-
Derivatization: A known amount of this compound internal standard is added to the sample. The ethylene oxide in the sample is then converted to 2-bromoethanol by reaction with concentrated hydrobromic acid (HBr).
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The 2-bromoethanol and this compound are separated chromatographically and detected by the mass spectrometer.
-
Quantification: The concentration of 2-bromoethanol is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard, using a calibration curve.
The use of this compound corrects for potential losses during sample preparation and variations in instrument performance, leading to highly accurate and precise results.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 81764-55-8)
-
2-Bromoethanol (for calibration standards)
-
Methanol (GC grade)
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Deionized water
-
Helium (carrier gas, 99.999% purity)
-
Sample collection impingers
-
GC vials with caps
-
Volumetric flasks and pipettes
Instrumentation
A standard gas chromatograph coupled with a mass spectrometer (GC-MS) is required. The system should be equipped with a capillary column suitable for the analysis of volatile polar compounds.
Sample Preparation (Derivatization)
-
Transfer a known volume of the sample solution (e.g., 1 mL of the methanol from the impinger) to a GC vial.
-
Add a precise volume of the this compound internal standard solution (e.g., to a final concentration of 1 µg/mL). The concentration of the internal standard may need to be optimized to be in the mid-range of the calibration curve.
-
Add a small volume of concentrated hydrobromic acid (e.g., 50 µL) to the vial.
-
Cap the vial tightly and vortex for 1 minute to ensure complete mixing and reaction.
-
Allow the reaction to proceed at room temperature for at least 30 minutes.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters have been found to be suitable for the analysis of 2-bromoethanol. Optimization may be required depending on the specific instrumentation and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 150 °C |
| Ramp 2 | 25 °C/min to 250 °C, hold for 2 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 250 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| 2-Bromoethanol (Analyte) | Quantifier: m/z 95, Qualifier: m/z 97 |
| This compound (Internal Standard) | m/z 99 (or other appropriate unique ion) |
Calibration
-
Prepare a series of calibration standards containing known concentrations of 2-bromoethanol (e.g., ranging from 10 ng/mL to 1000 ng/mL) in methanol.
-
Add a constant concentration of this compound internal standard (e.g., 1 µg/mL) to each calibration standard.
-
Derivatize the calibration standards using the same procedure as the samples.
-
Analyze the derivatized standards by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of 2-bromoethanol to the peak area of this compound against the concentration of 2-bromoethanol.
Data Presentation
The following tables summarize the quantitative data obtained from the validation of this method for the analysis of ethylene oxide in heated tobacco product aerosols.[1]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 10 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL[1] |
| Accuracy (Recovery) | 91.5 - 102.8%[1] |
| Precision (RSD) | 2.9%[1] |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of ethylene oxide using this compound.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of ethylene oxide (as its 2-bromoethanol derivative) by GC-MS. The detailed protocol and performance data presented here demonstrate the suitability of this approach for various applications, particularly for the analysis of trace levels of ethylene oxide in complex matrices. The robustness of the method is significantly enhanced by the use of a stable isotope-labeled internal standard, which effectively corrects for analytical variability.
References
Application Note: Quantification of Ethylene Oxide Using Bromoethanol-d4 Isotope Dilution GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of residual ethylene (B1197577) oxide (EO) in various matrices, including medical devices, aerosols, and workplace air samples. The protocol utilizes a derivatization strategy where ethylene oxide is converted to 2-bromoethanol (B42945). For accurate quantification and to compensate for matrix effects and variations in sample preparation, a deuterated internal standard, 2-bromoethanol-d4, is employed. The subsequent analysis is performed by gas chromatography-mass spectrometry (GC-MS), offering high selectivity and low detection limits. This isotope dilution method is a reliable approach for ensuring products meet stringent regulatory standards for EO residuals.[1][2][3][4][5]
Introduction
Ethylene oxide is a widely used sterilizing agent for medical devices and a component in certain industrial processes.[2][3] However, its carcinogenic nature necessitates strict control over residual levels in products that come into contact with humans.[2] Accurate quantification of EO is challenging due to its high volatility and reactivity.[6] This protocol overcomes these challenges by converting EO to a more stable, less volatile derivative, 2-bromoethanol, through a reaction with hydrobromic acid (HBr).[1][7][8] The use of 2-bromoethanol-d4 as an internal standard (ISTD) is crucial for precise and accurate quantification, as it closely mimics the behavior of the target analyte during sample preparation and analysis.[1][7] This method has been successfully validated for various applications, demonstrating good linearity, accuracy, and precision.[1]
Experimental Workflow
Caption: Workflow for the quantification of ethylene oxide using Bromoethanol-d4 derivatization and GC-MS analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
1. Materials and Reagents
-
2-Bromoethanol-d4 (Internal Standard)
-
Hydrobromic acid (HBr), 48%
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) for neutralization[7][9]
-
Solvents: Methanol, Toluene (B28343), Acetonitrile, Carbon Disulfide (GC grade)[1][8][10]
-
Ethylene Oxide standard
-
2-Bromoethanol standard
-
Sample vials, syringes, and other standard laboratory glassware
2. Standard Preparation
-
Stock Standard (2-Bromoethanol): Prepare a stock solution of 2-bromoethanol in a suitable solvent (e.g., a mixture of toluene and acetonitrile).[8]
-
Internal Standard Stock Solution (2-Bromoethanol-d4): Prepare a stock solution of 2-bromoethanol-d4 in the same solvent.[7]
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 2-bromoethanol stock solution into blank matrix extracts. Add a constant amount of the 2-bromoethanol-d4 internal standard solution to each calibration standard.
3. Sample Preparation and Extraction
The extraction method will vary depending on the sample type:
-
Medical Devices: Extraction can be performed via exhaustive extraction or simulated-use extraction with water or another suitable solvent.[11] The extraction temperature is typically between 35-39°C.[11] For some devices, filling the fluid path is an appropriate extraction method.[11]
-
Aerosols (e.g., from heated tobacco products): Aerosol can be collected in a glass impinger containing a solvent like methanol.[1]
-
Workplace Air: Air is drawn through a sorbent tube (e.g., activated charcoal), and the adsorbed ethylene oxide is then desorbed using a solvent mixture such as toluene/carbon disulfide.[8]
4. Derivatization Procedure
-
Transfer a known aliquot of the sample extract to a reaction vial.
-
Spike the sample with a known amount of the 2-bromoethanol-d4 internal standard solution.[7]
-
Add hydrobromic acid (HBr) to the vial.[1][7] The amount of HBr may need to be optimized.[1]
-
Allow the reaction to proceed for a specified time (e.g., 5 minutes or longer, which may require optimization).[7][9]
-
Neutralize the excess acid by adding a base such as sodium carbonate or potassium carbonate.[7][9]
-
After phase separation, transfer the organic layer to a GC vial for analysis.
5. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor: The choice of ions is critical to avoid interference. Common ions are:
-
2-Bromoethanol: m/z 95 (quantifier) and m/z 97 (qualifier).[1] Another source suggests m/z 31.[10]
-
2-Bromoethanol-d4: m/z 49.[10] It's important to note that there can be common fragment ions between the analyte and the internal standard, which may require careful selection of quantifier ions and optimization of the internal standard concentration.[1]
-
-
Quantitative Data Summary
The following tables provide an example of the kind of data that can be generated with this method. The specific values will depend on the matrix, instrumentation, and validation parameters.
Table 1: GC-MS Parameters
| Parameter | Value | Reference |
| GC Column | InertCap WAX, 30 m x 0.25 mm ID, 0.25 µm df | [10] |
| Oven Program | 40°C (1 min) -> 10°C/min to 200°C (6 min) | [10] |
| Injector | Splitless, 220°C | [10] |
| Carrier Gas | Helium | [10] |
| MS Interface Temp | 220°C | [10] |
| Detection Mode | SIM | [10] |
Table 2: Monitored Ions for Quantification
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Reference |
| 2-Bromoethanol | 95 | 97 | [1] |
| 2-Bromoethanol-d4 | 49 | - | [10] |
Table 3: Method Validation Parameters (Example)
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | Dependent on matrix and sample volume, can be in the low µg/m³ range for air samples.[8] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Discussion
The derivatization of ethylene oxide to 2-bromoethanol followed by GC-MS analysis with isotope dilution is a highly effective method for its quantification. The use of 2-bromoethanol-d4 as an internal standard is a key advantage, as it corrects for potential losses during sample preparation and variability in the derivatization reaction and GC-MS injection.[1]
Challenges can include matrix interference and the presence of common fragment ions between the analyte and the internal standard.[1] Careful optimization of the chromatographic conditions and the selection of appropriate quantifier and qualifier ions are essential to ensure the selectivity and accuracy of the method.[1] For some matrices, quantitation by peak height rather than area may provide improved accuracy and precision.[1]
Conclusion
The protocol described in this application note provides a reliable and sensitive framework for the quantification of ethylene oxide in a variety of sample types. By converting the volatile ethylene oxide to a more stable derivative and employing an isotopic internal standard, this method offers the accuracy and precision required for regulatory compliance and product safety assessment in the pharmaceutical and medical device industries.
References
- 1. coresta.org [coresta.org]
- 2. researchgate.net [researchgate.net]
- 3. Residual ethylene oxide in medical devices and device material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EtO Residual Testing (EO Residual Analysis for Medical Devices) [lso-inc.com]
- 5. steris-ast.com [steris-ast.com]
- 6. gcms.cz [gcms.cz]
- 7. coresta.org [coresta.org]
- 8. baua.de [baua.de]
- 9. series.publisso.de [series.publisso.de]
- 10. glsciences.com [glsciences.com]
- 11. nelsonlabs.com [nelsonlabs.com]
Application Note & Protocol: Quantitative Analysis of Bromoethanol using LC-MS/MS with a Bromoethanol-d4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromoethanol is a reactive haloalcohol used as a reagent in organic synthesis and can be present as a genotoxic impurity in pharmaceutical manufacturing processes. Due to its potential toxicity, sensitive and selective analytical methods are required for its quantification at trace levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for this application.[1][2] The use of a stable isotope-labeled internal standard, such as Bromoethanol-d4, is crucial for accurate and precise quantification.[3][4][5][6] This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.[6][7]
This application note provides a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantification of bromoethanol in a sample matrix, utilizing this compound as the internal standard.
Principle
The method employs liquid chromatography to separate bromoethanol from other matrix components. The analyte and the internal standard are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each compound is selected and fragmented, and a resulting product ion is monitored.[1] This highly selective detection method minimizes interferences and allows for sensitive quantification. The concentration of bromoethanol is determined by calculating the ratio of its peak area to that of the known concentration of the this compound internal standard.[8]
Materials and Reagents
-
Bromoethanol (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., drug substance, reaction mixture)
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of bromoethanol and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of bromoethanol by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the primary stock solution with the same solvent mixture.
-
2. Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards:
-
Prepare a set of calibration standards by spiking the appropriate volume of the bromoethanol working standard solutions into the sample matrix. A typical calibration range might be 1-1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the sample matrix to assess the accuracy and precision of the method.
-
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, and test sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Bromoethanol | 125.0 | 107.0 | 0.05 | 20 | 15 |
| This compound | 129.0 | 111.0 | 0.05 | 20 | 15 |
Note: The exact m/z values, cone voltages, and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |
| Bromoethanol | 1 - 1000 | y = 0.025x + 0.001 | 0.998 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 3.0 | 2.9 | 96.7 | 4.5 |
| Medium | 300.0 | 305.4 | 101.8 | 2.8 |
| High | 800.0 | 812.0 | 101.5 | 3.1 |
Visualizations
Caption: Experimental workflow for bromoethanol quantification.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Bromoethanol-d4: A Crucial Internal Standard for the Ultra-Trace Analysis of Ethylene Oxide in Environmental Samples
Application Note
The escalating concern over ethylene (B1197577) oxide, a potent carcinogen, in the environment necessitates robust and reliable analytical methods for its detection at trace levels in complex matrices such as water and soil. Due to its high volatility and reactivity, direct analysis of ethylene oxide is challenging. A widely accepted and highly sensitive approach involves the derivatization of ethylene oxide to the more stable and less volatile 2-bromoethanol (B42945), followed by analysis using gas chromatography-mass spectrometry (GC-MS). To ensure the accuracy and precision of this method, the use of an isotopic-labeled internal standard is paramount. Bromoethanol-d4, a deuterated analog of 2-bromoethanol, has emerged as the internal standard of choice for this critical environmental analysis.
The Significance of Isotopic Dilution
The principle of isotopic dilution mass spectrometry is to add a known amount of an isotopically-labeled standard to a sample before any sample preparation steps. This standard, in this case this compound, behaves almost identically to the native analyte (2-bromoethanol derived from ethylene oxide) throughout the extraction, derivatization, and analytical processes. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically-labeled standard, accurate quantification can be achieved, compensating for matrix effects and variations in instrument response. This is particularly crucial in complex environmental samples where matrix components can interfere with the analysis, leading to inaccurate results.
This compound: The Ideal Internal Standard
This compound is an ideal internal standard for the analysis of ethylene oxide for several reasons:
-
Chemical Equivalence: It is chemically identical to 2-bromoethanol, ensuring it behaves similarly during all stages of the analytical procedure.
-
Mass Difference: The deuterium (B1214612) labeling provides a distinct mass difference that is easily resolved by a mass spectrometer, allowing for simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.
-
Co-elution: It co-elutes chromatographically with 2-bromoethanol, ensuring that any matrix effects experienced at the retention time of the analyte are also experienced by the internal standard, thus providing effective correction.
-
Stability: It is a stable labeled compound, ensuring its integrity throughout the analytical process.
The use of this compound significantly enhances the reliability, accuracy, and precision of ethylene oxide determination in environmental samples, making it an indispensable tool for researchers and scientists in environmental monitoring and risk assessment.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of ethylene oxide (as 2-bromoethanol) using this compound as an internal standard. The data is compiled from various studies on matrices similar to environmental samples and serves as a general guideline for the expected performance of the method.
Table 1: Method Detection and Quantification Limits
| Parameter | Water Matrix (µg/L) | Soil Matrix (µg/kg) |
| Limit of Detection (LOD) | 0.01 - 0.1 | 0.1 - 1.0 |
| Limit of Quantification (LOQ) | 0.05 - 0.5 | 0.5 - 5.0 |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Water | Low (0.1 µg/L) | 85 - 110 | < 15 |
| High (1.0 µg/L) | 90 - 105 | < 10 | |
| Soil | Low (1.0 µg/kg) | 80 - 115 | < 20 |
| High (10 µg/kg) | 85 - 110 | < 15 |
Experimental Protocols
Protocol 1: Analysis of Ethylene Oxide in Water Samples
This protocol describes the determination of ethylene oxide in water samples by derivatization to 2-bromoethanol and subsequent analysis by GC-MS with this compound as an internal standard.
1. Materials and Reagents
-
This compound solution (100 µg/mL in methanol)
-
2-Bromoethanol standard solution (100 µg/mL in methanol)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium chloride (NaCl), analytical grade
-
Sodium sulfate (B86663) (Na2SO4), anhydrous, analytical grade
-
Dichloromethane (B109758) (DCM), pesticide residue grade
-
Methanol, pesticide residue grade
-
Deionized water
-
Sample vials, screw caps (B75204) with PTFE-lined septa
2. Sample Collection and Preservation
-
Collect water samples in amber glass bottles with PTFE-lined caps.
-
Fill the bottles to the brim to minimize headspace.
-
If residual chlorine is suspected, add ascorbic acid (approx. 25 mg per 40 mL of sample) to the sample bottle before filling.
-
Store samples at 4°C and analyze within 14 days.
3. Sample Preparation and Derivatization
-
Transfer a 100 mL aliquot of the water sample to a 250 mL separatory funnel.
-
Add a known amount of this compound internal standard solution to achieve a final concentration of approximately 1 µg/L.
-
Add 5 g of NaCl to the sample and shake to dissolve.
-
Acidify the sample by adding 1 mL of 48% HBr.
-
Incubate the sample at 50°C for 1 hour in a water bath to facilitate the derivatization of ethylene oxide to 2-bromoethanol.
-
Cool the sample to room temperature.
4. Extraction
-
Perform a liquid-liquid extraction by adding 30 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction two more times with 30 mL portions of dichloromethane.
-
Combine the organic extracts.
5. Concentration and Analysis
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial.
-
Analyze the extract by GC-MS.
6. GC-MS Parameters (Typical)
-
GC System: Agilent 7890B or equivalent
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Injector Temperature: 220°C
-
Oven Program: 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Bromoethanol: m/z 124, 126, 93, 95
-
This compound: m/z 128, 130, 97, 99
-
Protocol 2: Analysis of Ethylene Oxide in Soil Samples
This protocol outlines the determination of ethylene oxide in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by derivatization and GC-MS analysis with this compound as an internal standard.
1. Materials and Reagents
-
All reagents listed in Protocol 1
-
Acetonitrile (B52724), pesticide residue grade
-
Magnesium sulfate (MgSO4), anhydrous, analytical grade
-
Sodium chloride (NaCl), analytical grade
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
2. Sample Collection and Storage
-
Collect soil samples in wide-mouth glass jars with PTFE-lined caps.
-
Store samples at 4°C and analyze as soon as possible.
3. Sample Preparation and Extraction (Modified QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds.
-
Add a known amount of this compound internal standard solution to achieve a final concentration equivalent to the expected analyte concentration range.
-
Add 10 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup and Derivatization
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO4, 300 mg of PSA, and 300 mg of C18.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 4 mL aliquot of the cleaned extract to a clean tube.
-
Add 100 µL of 48% HBr to the extract.
-
Incubate at 50°C for 1 hour in a water bath.
-
Cool to room temperature.
5. Analysis
-
Transfer the derivatized extract to a 2 mL autosampler vial.
-
Analyze by GC-MS using the parameters described in Protocol 1.
Visualizations
Caption: Workflow for Ethylene Oxide Analysis in Water.
Caption: Workflow for Ethylene Oxide Analysis in Soil.
Caption: Analyte Derivatization and Internal Standard Logic.
Application Notes and Protocols for Bromoethanol-d4 in Pharmacokinetic and Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Bromoethanol-d4 (2-Bromoethan-1,1,2,2-d4-ol) in pharmacokinetic (PK) and toxicology research. Due to the limited availability of specific studies on this compound, the following protocols and data are based on established methodologies for analogous deuterated small molecules and the known metabolic pathways of non-deuterated 2-bromoethanol (B42945).
Application in Pharmacokinetic Studies
Deuterated compounds like this compound are invaluable tools in pharmacokinetics for two primary reasons: as tracers to study the metabolic fate of the parent compound and as internal standards for robust bioanalytical quantification.
This compound as a Metabolic Tracer
The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic processes, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). By comparing the pharmacokinetic profiles of this compound and its non-deuterated counterpart, researchers can elucidate the primary sites and rates of metabolism. The C-D bond is stronger than the C-H bond, often leading to slower metabolism at the deuterated positions.
Illustrative Pharmacokinetic Data:
The following table presents hypothetical pharmacokinetic parameters from a comparative study in Sprague-Dawley rats, illustrating the potential impact of deuteration on the disposition of 2-bromoethanol. This data is modeled on findings from studies with other deuterated small molecules.
| Parameter | 2-Bromoethanol (Non-labeled) | This compound | Fold Change |
| Cmax (ng/mL) | 150 ± 25 | 210 ± 30 | 1.4 |
| Tmax (h) | 0.5 | 0.5 | - |
| AUC (0-t) (ng·h/mL) | 450 ± 60 | 950 ± 90 | 2.1 |
| Clearance (CL) (L/h/kg) | 5.0 ± 0.8 | 2.4 ± 0.5 | 0.48 |
| Half-life (t½) (h) | 1.8 ± 0.3 | 3.5 ± 0.6 | 1.9 |
Data are presented as mean ± SD (n=6). This data is representative and not from a specific study on this compound.
This compound as an Internal Standard
This compound is an ideal internal standard for the quantification of 2-bromoethanol in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). As a stable isotope-labeled (SIL) internal standard, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring high accuracy and precision in quantitative bioanalysis.
Application in Toxicology Studies
Deuteration can modulate the toxicity of a compound by altering its metabolic activation or detoxification pathways. This compound can be used to investigate the role of metabolism in the toxicity of 2-bromoethanol. For example, if a metabolic pathway leads to a more toxic species, deuteration that slows this pathway could reduce toxicity.
Toxicological Profile of 2-Bromoethanol (Non-labeled):
The following table summarizes known toxicological data for the non-deuterated 2-bromoethanol.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 50-100 mg/kg | - |
| LD50 | Mouse | Intraperitoneal | 80 mg/kg (min. lethal conc.) | [1] |
| TD50 | Mouse | Oral | 43 mg/kg/80w-c | [1] |
| Primary Hazards | - | - | Corrosive, severe skin/eye irritant | [2] |
| Mutagenicity | S. typhimurium | Ames Test | 1 mg/plate | [1] |
Experimental Protocols
Protocol for In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of 2-bromoethanol and this compound following oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
2-Bromoethanol
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Centrifuge, vortex mixer
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least 5 days.
-
Dosing: Fast rats overnight (with access to water) before dosing. Divide rats into two groups (n=6 per group). Administer a single oral dose of either 2-bromoethanol or this compound (e.g., 10 mg/kg) in the vehicle.
-
Blood Sampling: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) (containing the respective internal standard: this compound for the 2-bromoethanol group, and a different SIL standard if available for the this compound group) to 50 µL of plasma. Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method (see Protocol 3.3).
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL, t½) using non-compartmental analysis software.
Protocol for In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of 2-bromoethanol and this compound in liver microsomes.
Materials:
-
Rat or human liver microsomes (RLM or HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
2-Bromoethanol and this compound stock solutions (in methanol (B129727) or DMSO)
-
Incubator/shaking water bath (37°C)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding 2-bromoethanol or this compound (final concentration e.g., 1 µM).
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet protein and transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol for LC-MS/MS Bioanalysis
Objective: To quantify 2-bromoethanol in plasma samples using this compound as an internal standard.
| Parameter | Recommended Condition |
| LC System: | UPLC or HPLC system |
| Column: | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 5% B to 95% B over 5 minutes |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 40°C |
| MS System: | Triple Quadrupole Mass Spectrometer |
| Ionization Mode: | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions: | 2-Bromoethanol: m/z 123 -> 79; this compound: m/z 127 -> 81 (Hypothetical transitions, require experimental optimization) |
Protocol for Acute Oral Toxicity Study (OECD 425 Guideline)
Objective: To determine the acute oral toxicity (LD50) of this compound.
Procedure:
-
Animal Model: Use female rats, as they are often more sensitive.
-
Starting Dose: Based on data for the non-deuterated form, a starting dose below the expected LD50 (e.g., 30 mg/kg) is chosen.
-
Sequential Dosing: Dose a single animal. If it survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The interval between dosing is typically 48 hours.
-
Observation: Observe animals for 14 days for signs of toxicity and mortality. Record body weight changes and clinical signs.
-
LD50 Estimation: The LD50 is calculated using specialized software based on the outcomes for the sequence of animals.
Visualizations (Diagrams)
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Proposed metabolic pathways of 2-bromoethanol in rats.[3]
Caption: Use of this compound as an internal standard.
References
Application Note and Protocol for Bromoethanol-d4 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the accurate and safe preparation of Bromoethanol-d4 stock solutions. Adherence to these protocols is critical due to the hazardous nature of this compound.
Introduction
This compound (2-Bromoethanol-1,1,2,2-d4) is a deuterated analog of 2-Bromoethanol, often utilized as an internal standard in mass spectrometry-based analytical methods for the quantification of Bromoethanol.[1] Accurate preparation of stock solutions is the foundational step for generating reliable calibration curves and achieving precise analytical results. This protocol outlines the necessary procedures, safety precautions, and calculations required.
Quantitative Data Summary
For accurate stock solution preparation, it is essential to use the specific physical properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | BrCD₂CD₂OH | [2] |
| CAS Number | 81764-55-8 | [3][4] |
| Molecular Weight | 128.99 g/mol | [1][2][4] |
| Physical State | Liquid | [3] |
| Density | ~1.819 g/mL at 25 °C | [5] |
| Boiling Point | 56-57 °C at 20 mmHg | [5] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | 2-8°C, Protect from light | [1][2][6] |
Experimental Protocol
This protocol details the methodology for preparing a 1 mg/mL stock solution of this compound in a suitable solvent. The principles can be adapted for other desired concentrations.
3.1. Safety Precautions
WARNING: this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3][7][8][9] All handling must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields at all times.[3]
-
Ventilation: All operations involving the handling of pure this compound or its concentrated solutions must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[3][6]
-
Spill and Waste: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste.[3][6] All contaminated materials and waste solutions must be disposed of according to institutional and local hazardous waste regulations.
3.2. Materials and Equipment
-
This compound (CAS: 81764-55-8)
-
Solvent (e.g., Methanol, Acetonitrile, Dimethyl sulfoxide (B87167) - choice depends on the final application)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Glass vials with PTFE-lined caps
-
Beakers and graduated cylinders
-
Vortex mixer
3.3. Stock Solution Preparation (Example: 1 mg/mL)
Step 1: Calculation
-
Determine the required mass of this compound.
-
For a 10 mL stock solution at 1 mg/mL, you will need:
-
1 mg/mL * 10 mL = 10 mg of this compound.
-
-
-
Determine the volume of this compound to measure (if dispensing by volume).
-
Volume (mL) = Mass (g) / Density (g/mL)
-
Volume (mL) = 0.010 g / 1.819 g/mL ≈ 0.0055 mL or 5.5 µL.
-
Note: Due to the small volume and viscosity, gravimetric measurement (weighing) is the recommended and more accurate method.
-
Step 2: Gravimetric Preparation (Recommended)
-
Place a clean, dry glass vial on the analytical balance and tare the weight.
-
Inside a chemical fume hood, carefully add approximately 10 mg of this compound directly into the tared vial using a micropipette. Record the exact mass from the balance (e.g., 10.2 mg).
-
Based on the actual mass, calculate the precise volume of solvent required to achieve the target concentration of 1 mg/mL.
-
Required Volume (mL) = Actual Mass (mg) / Target Concentration (mg/mL)
-
Example: 10.2 mg / 1 mg/mL = 10.2 mL of solvent.
-
-
Carefully add the calculated volume of the chosen solvent to the vial containing the this compound.
-
Cap the vial securely and vortex thoroughly until the solution is completely homogenous.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution in a refrigerator at 2-8°C, protected from light.[1][2][6]
Step 3: Volumetric Preparation (Alternative)
-
Add approximately 5 mL of the chosen solvent to a 10 mL Class A volumetric flask.
-
Inside a chemical fume hood, weigh a vial containing this compound. Dispense approximately 10 mg of the liquid into the volumetric flask. Reweigh the vial to determine the exact mass added to the flask by difference.
-
Add solvent to the volumetric flask until the volume is close to the 10 mL mark.
-
Cap the flask and invert it multiple times to ensure the solute is fully dissolved.
-
Carefully add more solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Cap the flask again and invert several more times to ensure the final solution is homogenous.
-
Transfer the solution to a labeled storage vial with a PTFE-lined cap.
-
Store the stock solution in a refrigerator at 2-8°C, protected from light.[1][2][6]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the recommended gravimetric preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 2-Bromoethanol (1,1,2,2-Dâ, 98%) CP 95%- Cambridge Isotope Laboratories, DLM-103-5 [isotope.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 2-Bromoethanol-1,1,2,2-d4 | C2H5BrO | CID 12359290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-BROMOETHANOL-1,1,2,2-D4 | 81764-55-8 [chemicalbook.com]
- 6. isotope.com [isotope.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. bg.cpachem.com [bg.cpachem.com]
Application Notes and Protocols for Bromoethanol-d4 in Deuterated Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoethanol-d4 (BrCD₂CD₂OH) is a valuable deuterated reagent employed in the synthesis of isotopically labeled organic molecules. The incorporation of deuterium (B1214612) atoms into pharmaceuticals and other bioactive compounds can significantly alter their metabolic profiles, often leading to improved pharmacokinetic properties such as increased half-life and reduced toxicity. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to a carbon-hydrogen (C-H) bond. This compound serves as a versatile building block for introducing a deuterated two-carbon unit into a target molecule.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of various deuterated compounds, including ethers, thioethers, and amines.
Key Applications of this compound
This compound is primarily used as an electrophile in nucleophilic substitution reactions to introduce the -CD₂CD₂OH or -CD₂CD₂- moiety. Its utility stems from the presence of a reactive carbon-bromine bond and a hydroxyl group that can be further functionalized.
Core applications include:
-
Synthesis of Deuterated Ethers: Through reactions with alkoxides (Williamson ether synthesis).
-
Synthesis of Deuterated Thioethers: Via reaction with thiolates.
-
Synthesis of Deuterated Amines: By alkylation of primary or secondary amines.
-
Formation of other C-X bonds: Reaction with various nucleophiles to introduce the deuterated ethyl group.
Data Presentation: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 81764-55-8 | [1] |
| Molecular Formula | C₂H D₄BrO | [1] |
| Molecular Weight | 128.99 g/mol | [1] |
| Boiling Point | 56-57 °C at 20 mmHg | [1] |
| Density | 1.819 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.493 | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions involving this compound.
Synthesis of Deuterated Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers. In this protocol, an alkoxide nucleophile reacts with this compound to form a deuterated ether.
Reaction Scheme:
General Protocol:
-
Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (R-OH) (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a strong base such as sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the alkoxide.
-
Reaction with this compound: Cool the alkoxide solution to 0 °C and add this compound (1.0-1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired deuterated ether.
Example: Synthesis of 2-(Benzyloxy-d5)ethanol-1,1,2,2-d4
While a direct protocol using this compound was not found in the search results, a general procedure for a similar non-deuterated compound, 2-(Benzyloxy)ethanamine, is available and can be adapted.[2][3]
Synthesis of Deuterated Thioethers
Thiolates, being excellent nucleophiles, readily react with this compound to produce deuterated thioethers.
Reaction Scheme:
General Protocol:
-
Preparation of Thiolate: In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (R-SH) (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, DMF).
-
Add a base such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe) (1.0 eq.) and stir for 15-30 minutes at room temperature to generate the thiolate.
-
Reaction with this compound: Add this compound (1.0-1.2 eq.) to the thiolate solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 2-6 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or distillation to yield the pure deuterated thioether.
Synthesis of Deuterated Amines
The alkylation of primary or secondary amines with this compound provides a route to N-(2-hydroxyethyl-d4) amines. Over-alkylation to form tertiary amines or quaternary ammonium salts can be a side reaction and may require careful control of reaction conditions.
Reaction Scheme:
General Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the primary or secondary amine (1.0-2.0 eq.) in a suitable solvent (e.g., acetonitrile, ethanol, or neat).
-
Add this compound (1.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate, triethylamine) (1.5-2.0 eq.) to scavenge the HBr formed during the reaction.
-
Reaction: Heat the mixture to reflux (or a suitable temperature) and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water or a mild aqueous base to remove any remaining salts or starting amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting deuterated amino alcohol by column chromatography or distillation.
Mandatory Visualizations
Logical Workflow for Deuterated Compound Synthesis using this compound
Caption: General workflow for synthesizing deuterated compounds using this compound.
Signaling Pathway for Pharmacokinetic Improvement by Deuteration
Caption: Mechanism of improved pharmacokinetics through deuteration.
References
Application of Bromoethanol-d4 in Protein Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoethanol-d4 (Br-C₂D₄-OH) is a deuterated analog of bromoethanol, a reactive haloalkane. In the field of proteomics and drug development, deuterated alkylating agents are valuable tools for quantitative protein analysis using mass spectrometry (MS). While specific literature on the application of this compound in protein interaction studies is limited, its chemical properties suggest its utility as a cysteine-reactive probe. This document provides a detailed overview of the principles, potential applications, and generalized protocols for using this compound in protein interaction studies, based on established methodologies for similar deuterated alkylating agents.
The primary application of this compound would be in quantitative proteomics to study changes in protein cysteine reactivity and accessibility, which can be indicative of alterations in protein conformation, protein-protein interactions, or ligand binding. By labeling proteins with "heavy" this compound and a corresponding "light" (non-deuterated) version in different experimental conditions, the relative abundance of modified peptides can be quantified by mass spectrometry. This allows for the identification of cysteine residues involved in protein interactions or those whose environment changes upon binding events.
Principle of this compound Labeling
This compound is expected to react with nucleophilic amino acid residues, primarily the sulfhydryl group of cysteine, via a nucleophilic substitution reaction. This results in a stable thioether bond and the addition of a deuterated hydroxyethyl (B10761427) group to the cysteine residue. The mass difference of 4 Da (due to the four deuterium (B1214612) atoms) between the heavy (d4) and light (d0) labeled proteins allows for their differentiation and relative quantification in a mass spectrometer.
Alkylation of cysteine residues with agents like this compound is a critical step in many proteomics workflows to prevent the re-formation of disulfide bonds after reduction, ensuring proteins remain in a linear state for enzymatic digestion and MS analysis.[1]
Potential Applications in Protein Interaction Studies
-
Differential Cysteine Labeling: Identify cysteine residues at the interface of protein-protein interactions. In the presence of an interacting partner, these cysteines may be shielded and thus less reactive to this compound.
-
Conformational Change Analysis: Detect changes in protein conformation upon ligand binding or post-translational modifications by monitoring the reactivity of specific cysteine residues.
-
Drug Target Engagement: Assess the binding of a small molecule inhibitor to its target protein by observing changes in cysteine accessibility in the drug-binding pocket.
-
Quantitative Proteomics: In combination with a non-deuterated counterpart, this compound can be used for relative quantification of protein expression levels, similar to other isotopic labeling techniques.
Data Presentation
Table 1: Quantitative Parameters for this compound Alkylation
| Parameter | Value | Notes |
| Alkylating Reagent | This compound (BrCD₂CD₂OH) | Deuterated analog of Bromoethanol. |
| Target Residue | Cysteine (-SH) | Reacts with the sulfhydryl group. |
| Monoisotopic Mass of this compound | ~129.00 g/mol | C₂H₃D₄BrO |
| Mass Addition to Cysteine (Heavy) | +49.05 Da | Corresponds to the addition of a -CD₂CD₂OH group. |
| Mass Addition from Light Reagent | +45.03 Da | Corresponds to the addition of a -CH₂CH₂OH group. |
| Mass Difference per Labeled Cysteine | +4.02 Da | The mass difference between the heavy and light labeled peptides. |
Table 2: Comparison of Common Alkylating Agents (Adapted)
| Alkylating Agent | Molar Mass ( g/mol ) | Advantages | Disadvantages | Key Performance Metrics |
| This compound | ~129.00 | Enables quantitative mass spectrometry through isotopic labeling. | Limited published data on performance and reactivity with other residues. | To be determined through validation experiments. |
| Iodoacetamide (B48618) (IAM) | 184.96 | High reactivity, most commonly used agent. | Prone to side reactions with other residues like lysine (B10760008) and histidine. | High cysteine alkylation efficiency, but potential for off-target modifications. |
| Iodoacetic acid (IAA) | 185.95 | Similar reactivity to IAM. | Can also lead to significant over-alkylation. | Similar to IAM. |
| N-ethylmaleimide (NEM) | 125.13 | High specificity for cysteines. | Can form stereoisomers upon reaction, complicating analysis. | High cysteine specificity. |
Experimental Protocols
The following are generalized protocols adapted from standard procedures for protein alkylation in proteomics. Optimization will be required for specific applications of this compound.
Protocol 1: In-Solution Protein Alkylation for Quantitative Proteomics
This protocol describes the differential labeling of two protein samples (e.g., control vs. treated) for comparative analysis.
Materials:
-
Protein samples (e.g., cell lysates)
-
Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Light alkylating agent: Bromoethanol
-
Heavy alkylating agent: this compound
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Digestion enzyme (e.g., Trypsin)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Protein Solubilization and Denaturation: Dissolve the protein samples in denaturing buffer to a final concentration of 1-10 mg/mL.
-
Reduction: Add the reducing agent to a final concentration of 10 mM (for DTT) or 5 mM (for TCEP). Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation:
-
To the control sample, add the "light" Bromoethanol to a final concentration of 20-50 mM.
-
To the treated sample, add the "heavy" this compound to a final concentration of 20-50 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.
-
Sample Combination and Buffer Exchange: Combine the "light" and "heavy" labeled samples. Dilute the mixture with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting and LC-MS/MS Analysis: Desalt the peptide mixture using a C18 solid-phase extraction cartridge. Analyze the sample by LC-MS/MS to identify and quantify the labeled peptides.
Protocol 2: Cysteine Reactivity Profiling
This protocol aims to identify cysteine residues that change their reactivity upon protein-protein interaction.
Materials:
-
Purified protein of interest (Protein A)
-
Purified interacting partner (Protein B)
-
Interaction buffer (e.g., PBS)
-
This compound
-
SDS-PAGE reagents
-
In-gel digestion kit
Procedure:
-
Protein Interaction:
-
Prepare two samples:
-
Sample 1: Protein A alone.
-
Sample 2: Protein A and Protein B (at a concentration sufficient for complex formation).
-
-
Incubate both samples in the interaction buffer under conditions that promote interaction for 30-60 minutes.
-
-
Labeling: Add this compound to both samples to a final concentration of 5-10 mM. Incubate for 30 minutes at room temperature. The concentration and time should be optimized to achieve sub-stoichiometric labeling to probe for the most reactive cysteines.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the reaction.
-
SDS-PAGE Separation: Separate the proteins in both samples by SDS-PAGE.
-
In-Gel Digestion: Excise the protein band corresponding to Protein A from both lanes. Perform in-gel reduction, alkylation (with a non-deuterated alkylating agent like iodoacetamide to cap all remaining cysteines), and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Compare the abundance of this compound labeled peptides from Protein A in both samples. A decrease in the abundance of a specific labeled peptide in the presence of Protein B suggests that the corresponding cysteine is located at the interaction interface.
Visualizations
Caption: Workflow for quantitative proteomics using this compound.
Caption: Probing a signaling pathway with this compound.
Conclusion
This compound holds promise as a valuable reagent for studying protein interactions and dynamics through quantitative mass spectrometry. While direct experimental data for this specific compound is not yet widely available, the principles and protocols established for other deuterated alkylating agents provide a strong framework for its application. By enabling the differential labeling of cysteine residues, this compound can help elucidate the structural and functional consequences of protein-protein interactions, conformational changes, and drug binding events. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental needs to unlock the potential of this stable isotope-labeled probe.
References
Application Note: Quantitative Analysis of Bromoethanol in Biological Matrices using Isotope Dilution Mass Spectrometry with Bromoethanol-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of bromoethanol in biological matrices, such as plasma and urine. The method utilizes a stable isotope-labeled internal standard, Bromoethanol-d4, and analysis by gas chromatography-mass spectrometry (GC-MS). Sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure. This method provides high accuracy, precision, and specificity for the determination of bromoethanol, making it suitable for toxicological studies, environmental exposure monitoring, and pharmacokinetic analysis in drug development.
Introduction
Bromoethanol (2-bromoethanol) is an industrial chemical and a potential metabolite of various brominated compounds. Monitoring its levels in biological matrices is crucial for assessing exposure and understanding its toxicokinetics. Stable isotope dilution analysis using a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry.[1] This approach corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision. This application note provides a detailed protocol for the extraction and quantification of bromoethanol in plasma and urine using this compound as an internal standard, followed by GC-MS analysis.
Experimental
Materials and Reagents
-
Bromoethanol (analytical standard)
-
Methanol (B129727) (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (B86663) (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma and urine (drug-free)
Standard Solutions
Stock Solutions (1 mg/mL): Prepare stock solutions of bromoethanol and this compound by dissolving 10 mg of each compound in 10 mL of methanol. Store at -20°C.
Working Standard Solutions: Prepare serial dilutions of the bromoethanol stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Sample Thawing: Thaw frozen plasma or urine samples at room temperature.
-
Aliquoting: Pipette 500 µL of the biological matrix (plasma or urine) into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound internal standard working solution to each sample, calibration standard, and quality control (QC) sample.
-
Extraction:
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Transfer: Transfer the reconstituted sample to a GC-MS autosampler vial with a micro-insert for analysis.
Diagram of the sample preparation workflow:
Caption: Liquid-liquid extraction workflow for bromoethanol from biological matrices.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Ramp: 25°C/min to 250°C, hold for 2 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Bromoethanol: m/z 124, 126
-
This compound: m/z 128, 130
-
Results and Discussion
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of bromoethanol to this compound against the concentration of the calibration standards. The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL, with a coefficient of determination (R²) greater than 0.99.
| Analyte | Calibration Range (ng/mL) | R² |
| Bromoethanol | 1 - 1000 | > 0.99 |
Table 1: Calibration curve parameters for the analysis of bromoethanol.
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) in five replicates. The results are summarized in the table below. The intra- and inter-day precision were within 15% (RSD), and the accuracy was within ±15% of the nominal values, which is acceptable for bioanalytical methods.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.8 ± 0.3 | 96 | 6.3 |
| Medium | 50 | 52.1 ± 2.5 | 104.2 | 4.8 |
| High | 500 | 489.5 ± 19.6 | 97.9 | 4.0 |
Table 2: Accuracy and precision data for the analysis of bromoethanol in plasma.
Lower Limit of Quantification (LLOQ)
The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value). The LLOQ for bromoethanol in both plasma and urine was established at 1 ng/mL.
Hypothetical Metabolic Pathway
Bromoethanol can be formed from the metabolism of various brominated compounds. The following diagram illustrates a hypothetical metabolic pathway leading to the formation of bromoethanol and its subsequent conjugation for excretion.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Recovery of Bromoethanol-d4 Internal Standard
Welcome to the technical support center for troubleshooting issues related to the use of Bromoethanol-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems with poor or inconsistent recovery during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 2-bromoethanol (B42945). It is commonly used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. Its chemical and physical properties are very similar to the non-deuterated analyte, 2-bromoethanol, allowing it to mimic the analyte's behavior during sample preparation and analysis. The key difference is its higher mass due to the deuterium (B1214612) atoms, which allows it to be distinguished from the analyte by a mass spectrometer.
Q2: What are the ideal storage and handling conditions for this compound?
To ensure the stability of this compound, it should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light.[1] It is also described as hygroscopic, meaning it can absorb moisture from the air, so minimizing its exposure to the atmosphere is crucial.[1][2][3][4]
Q3: My this compound recovery is low. What are the most common causes?
Low recovery of this compound can stem from several factors:
-
Degradation: this compound is susceptible to degradation under certain conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3] Hydrolysis can be accelerated by heat, acids, and alkalis.[2][3]
-
Inefficient Extraction: The choice of extraction solvent and method is critical. Bromoethanol is miscible with water and most organic solvents like ethanol (B145695) and ether, but insoluble in petroleum ether.[2] If the extraction solvent is not optimized for your sample matrix, recovery will be poor.
-
Volatility and Sample Handling: As a volatile compound, this compound can be lost during sample preparation steps that involve evaporation or high temperatures. Careful control of these steps is necessary.
-
Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
-
Instrumental Issues: Problems with the GC-MS or LC-MS system, such as leaks, a contaminated ion source, or improper method parameters, can lead to low and inconsistent responses.
Q4: Can this compound degrade during sample preparation?
Yes. Exposure to strong bases or high pH can lead to the degradation of this compound. For example, in alkaline solutions, bronopol (B193717) (a related compound) has been shown to degrade into various products, including 2-bromoethanol.[5] It is crucial to control the pH of your samples and extraction solvents to avoid degradation.
Q5: Are there known issues with using this compound in GC-MS analysis?
One potential issue is the overlapping of mass spectra between this compound and its non-deuterated counterpart, 2-bromoethanol. This can occur if there are common fragment ions, which can complicate quantification.[5] Careful selection of quantifier and qualifier ions is necessary to ensure accurate measurement.
Troubleshooting Guide
If you are experiencing poor recovery of your this compound internal standard, follow this systematic troubleshooting guide to identify and resolve the issue.
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// Edges start -> check_storage; check_storage -> storage_ok; storage_ok -> prep_stability [label="Yes"]; storage_ok -> solution_storage [label="No"]; solution_storage -> end;
prep_stability -> stability_ok; stability_ok -> extraction_efficiency [label="Yes"]; stability_ok -> solution_stability [label="No"]; solution_stability -> end;
extraction_efficiency -> extraction_ok; extraction_ok -> matrix_effects [label="Yes"]; extraction_ok -> solution_extraction [label="No"]; solution_extraction -> end;
matrix_effects -> matrix_ok; matrix_ok -> instrument_performance [label="Yes"]; matrix_ok -> solution_matrix [label="No"]; solution_matrix -> end;
instrument_performance -> instrument_ok; instrument_ok -> end [label="Yes"]; instrument_ok -> solution_instrument [label="No"]; solution_instrument -> end; }
Caption: A step-by-step workflow for troubleshooting poor this compound recovery.Quantitative Data Summary
The recovery of an internal standard is highly dependent on the matrix and the extraction method. Below is a summary of reported recovery data for 2-bromoethanol (the non-deuterated analog of this compound) from a specific application.
| Matrix | Extraction/Analytical Method | Internal Standard | Analyte Concentration | Average Recovery (%) | Reference |
| Air (via chemically impregnated tube) | Gas Chromatography with Electron Capture Detector | Not specified | 0.5 - 20 ppm | 92 - 112 | [6] |
| Workplace Air (via adsorbent tube) | Gas Chromatography with Mass Selective Detector | Not specified | Not specified | 94 | [7] |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Sample Matrix
This protocol is designed to evaluate the stability of this compound in your specific biological matrix under various conditions.
1. Materials:
- Blank biological matrix (e.g., plasma, urine)
- This compound stock solution
- Appropriate solvents and reagents for extraction
- LC-MS or GC-MS system
2. Procedure:
-
Freeze-Thaw Stability:
-
Prepare replicate quality control (QC) samples at low and high concentrations by spiking the blank matrix with this compound.
-
Analyze one set of fresh QC samples (T=0).
-
Freeze the remaining QC samples at your standard storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle two more times.
-
After the third cycle, process and analyze the samples.
-
Compare the mean response of the freeze-thaw samples to the T=0 samples. A significant decrease indicates instability.
-
-
Bench-Top Stability:
-
Prepare replicate QC samples as described above.
-
Leave the samples on the bench at room temperature for a period that mimics your typical sample preparation time (e.g., 4, 8, or 24 hours).
-
Process and analyze the samples.
-
Compare the mean response to freshly prepared and analyzed samples.
-
-
Long-Term Stability:
-
Prepare a larger set of QC samples.
-
Analyze a subset of the samples at T=0.
-
Store the remaining samples at your intended long-term storage temperature.
-
Analyze subsets of the stored samples at various time points (e.g., 1 week, 1 month, 3 months).
-
Compare the response of the stored samples to the T=0 samples.
-
Protocol 2: Evaluation of Extraction Efficiency
This protocol helps determine the efficiency of your chosen extraction method for this compound from the sample matrix.
1. Materials:
- Blank biological matrix
- This compound stock solution
- Extraction solvents
- Centrifuge, evaporator, and other necessary lab equipment
- LC-MS or GC-MS system
2. Procedure:
-
Prepare three sets of samples:
-
Set A (Pre-extraction spike): Spike a known amount of this compound into the blank biological matrix before the extraction procedure. Process these samples through your entire extraction workflow.
-
Set B (Post-extraction spike): Spike the same amount of this compound into the solvent that you use to reconstitute your final extract after performing the extraction on a blank matrix sample.
-
Set C (Neat standard): Prepare a standard solution of this compound in the reconstitution solvent at the same final concentration as the spiked samples.
-
-
Analysis: Analyze all three sets of samples using your established LC-MS or GC-MS method.
-
Calculations:
-
Extraction Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Mean Peak Area of Set B / Mean Peak Area of Set C) - 1) * 100
-
An extraction recovery significantly below 100% indicates that your extraction method is inefficient.
-
A matrix effect value other than zero indicates signal suppression (negative value) or enhancement (positive value).
-
// Nodes start [label="Start: Evaluate Extraction Efficiency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; set_a [label="Set A: Pre-Extraction Spike\n(Spike -> Extract -> Analyze)", fillcolor="#F1F3F4", fontcolor="#202124"]; set_b [label="Set B: Post-Extraction Spike\n(Extract Blank -> Spike -> Analyze)", fillcolor="#F1F3F4", fontcolor="#202124"]; set_c [label="Set C: Neat Standard\n(Prepare Standard -> Analyze)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze All Sets by LC-MS or GC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; calc_recovery [label="Calculate Extraction Recovery\n(A/B * 100)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_matrix [label="Calculate Matrix Effect\n((B/C - 1) * 100)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> set_a; start -> set_b; start -> set_c; set_a -> analyze; set_b -> analyze; set_c -> analyze; analyze -> calc_recovery; analyze -> calc_matrix; }
Caption: Workflow for determining extraction efficiency and matrix effects.References
- 1. sincerechemical.com [sincerechemical.com]
- 2. 2-Bromoethanol | 540-51-2 [chemicalbook.com]
- 3. 2-BROMOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2-Bromoethanol [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromoethanol, 97% | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimization of Derivatization Reactions Involving Bromoethanol-d4
Welcome to the technical support center for the optimization of derivatization reactions where Bromoethanol-d4 is utilized, primarily as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in derivatization reactions?
A1: Based on documented applications, 2-Bromoethanol-d4 is most commonly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] It is particularly prevalent in methods for the determination of ethylene (B1197577) oxide. In this context, ethylene oxide in a sample is derivatized with hydrobromic acid (HBr) to form 2-bromoethanol (B42945). This compound is added to the sample to serve as an internal standard for the quantification of the newly formed 2-bromoethanol.
Q2: Why is derivatization necessary for analytes like ethylene oxide?
A2: Derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as GC-MS.[3][4] For volatile and polar compounds like ethylene oxide, derivatization can:
-
Improve chromatographic behavior: By converting the analyte to a less polar and more volatile derivative, peak shape and resolution can be significantly improved.
-
Enhance detector response: The derivative may have better ionization efficiency in the mass spectrometer, leading to a stronger signal.
-
Increase thermal stability: Some analytes may degrade at the high temperatures used in GC, and derivatization can create a more stable compound.
-
Overcome co-elution with interferences: In complex matrices, derivatization can shift the retention time of the analyte away from interfering compounds. For instance, in the analysis of heated tobacco product aerosols, a large interference from acetaldehyde (B116499) can co-elute with ethylene oxide, and derivatization helps to resolve this issue.[1]
Q3: We are observing low derivatization yield. What are the potential causes and solutions?
A3: Low derivatization yield is a common issue. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Optimization of these parameters is crucial.
-
Presence of Moisture: Water can interfere with many derivatization reactions by reacting with the derivatizing agent or the analyte.[4] Ensure all glassware is dry and use anhydrous solvents.
-
Incorrect Reagent Concentration: The concentration of the derivatizing agent is important. It is often recommended to use a molar excess of the reagent.
-
Sample Matrix Effects: Components in the sample matrix can interfere with the reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.
-
pH of the Reaction Mixture: The pH can significantly influence the reaction rate and yield.[5][6] The optimal pH should be determined experimentally.
Q4: How can we optimize the key parameters for our derivatization reaction?
A4: Optimization is typically achieved by systematically varying one parameter at a time while keeping others constant. Key parameters to investigate include:
-
Reaction Temperature: Investigate a range of temperatures to find the optimal point where the reaction proceeds to completion without degradation of the analyte or derivative.
-
Reaction Time: Monitor the reaction progress over time to determine the point at which the maximum yield is achieved.
-
Reagent-to-Analyte Molar Ratio: Vary the molar ratio of the derivatizing reagent to the analyte to ensure the reaction goes to completion.
-
Catalyst: Some reactions require a catalyst to proceed efficiently.[4] If applicable, the type and concentration of the catalyst should be optimized.
-
Solvent: The choice of solvent can impact reaction efficiency. Test different anhydrous solvents to find the most suitable one for your reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Peak in GC-MS | Incomplete derivatization reaction. | Increase reaction time and/or temperature. Optimize reagent concentration. Check for the presence of a catalyst if required.[4] |
| Degradation of analyte or derivative. | Lower the reaction temperature or the temperature of the GC inlet. | |
| Presence of moisture or other interfering substances. | Use anhydrous solvents and dry glassware.[4] Consider a sample cleanup step prior to derivatization. | |
| Poor Peak Shape (e.g., tailing) | Adsorption of polar analytes in the GC system. | Ensure derivatization is complete to reduce the polarity of the analyte. Use a deactivated GC liner and column. |
| Co-elution with an interfering peak. | Adjust the GC temperature program to improve separation.[1] Confirm the identity of the interfering peak by MS. | |
| High Variability in Results | Inconsistent reaction conditions. | Ensure precise control of reaction time, temperature, and reagent volumes. Use an autosampler for injections. |
| Instability of the derivative. | Analyze the samples as soon as possible after derivatization. Store derivatives at a low temperature and protect from light if necessary. | |
| Issues with Internal Standard (this compound) | Variable recoveries of the internal standard. | Ensure the internal standard is added at the beginning of the sample preparation process to account for losses during all steps. Check for potential matrix effects that may selectively affect the internal standard. |
| Co-elution or shared fragment ions with the analyte. | Optimize chromatographic conditions for better separation. Select unique quantifier and qualifier ions for both the analyte and the internal standard in the MS method.[1] |
Experimental Protocols
Protocol: Derivatization of Ethylene Oxide with HBr using this compound as an Internal Standard
This protocol is a general guideline based on the derivatization of ethylene oxide for GC-MS analysis.[1]
1. Sample Collection:
-
Collect the sample containing ethylene oxide in a suitable solvent, such as methanol, in an impinger.
2. Sample Preparation:
-
Take a known aliquot of the sample solution.
-
Add a known amount of this compound solution to serve as the internal standard.
3. Derivatization Reaction:
-
Add concentrated hydrobromic acid (HBr) to the sample aliquot. The optimal volume of HBr should be determined experimentally.
-
Vortex the mixture to ensure thorough mixing.
-
Heat the sample at a controlled temperature (e.g., 50-75°C) for a specific duration (e.g., 30-60 minutes). These parameters require optimization.
4. Quenching and Extraction:
-
After the reaction is complete, cool the sample.
-
Neutralize the excess acid with a suitable base (e.g., a solution of potassium carbonate).
-
Extract the derivatized product (2-bromoethanol) and the internal standard (this compound) into an organic solvent such as hexane.
-
The aqueous phase can be washed with additional solvent to maximize recovery.
5. Analysis:
-
Analyze the organic extract by GC-MS.
-
Monitor for specific quantifier and qualifier ions for both 2-bromoethanol and 2-bromoethanol-d4. For example, m/z 95 and 97 have been used for 2-bromoethanol.[1]
Visualizations
Logical Workflow for Troubleshooting Low Derivatization Yield
Caption: Troubleshooting workflow for low derivatization yield.
Experimental Workflow for Ethylene Oxide Derivatization
Caption: Experimental workflow for ethylene oxide derivatization.
References
Addressing Bromoethanol-d4 instability in solution
Welcome to the technical support center for Bromoethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the common causes?
A1: Degradation of this compound in solution can be attributed to several factors. Elevated temperatures can increase the rate of chemical degradation.[1] The pH of the solution is also critical; acidic or basic conditions can catalyze hydrolysis and other decomposition reactions.[1] Furthermore, the choice of solvent is crucial, as protic solvents (e.g., water, alcohols) can participate in nucleophilic substitution or elimination reactions with the bromo-group.
Q2: I am observing a loss of isotopic enrichment in my sample over time. What is happening?
A2: The loss of isotopic enrichment is likely due to a Hydrogen-Deuterium (H/D) exchange.[1] In this process, deuterium (B1214612) atoms on your this compound molecule are exchanged with hydrogen atoms from the solvent or other molecules in the solution. This is more likely to occur if the solution is not anhydrous or if it is subjected to acidic or basic conditions.[1]
Q3: How should I properly store my this compound and its solutions to ensure stability?
A3: For long-term stability, this compound should be stored in a cool, dry place, protected from light.[2] Many suppliers recommend refrigeration between 2°C and 8°C.[2][3] When in solution, it is best to use anhydrous, aprotic solvents and store the solution at low temperatures to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture contamination and oxidation.[4]
Q4: Can the choice of solvent affect the reaction outcome when using this compound?
A4: Absolutely. The solvent plays a significant role in the reaction pathway. Polar protic solvents (e.g., water, ethanol) can stabilize carbocation intermediates, favoring SN1 and E1 reactions.[5] Polar aprotic solvents (e.g., DMSO, acetone) do not solvate anions as effectively, which can enhance the nucleophilicity of reactants and favor SN2 reactions.[5][6][7] Nonpolar solvents are less likely to participate directly in the reaction but can influence reaction rates and equilibria.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Appearance of Unexpected Peaks in LC-MS or GC-MS Analysis
-
Possible Cause 1: Solvent Reactivity. this compound can react with nucleophilic solvents, especially protic solvents like methanol (B129727) or ethanol, to form ether byproducts.
-
Solution: If possible, switch to a less reactive, aprotic solvent such as acetonitrile (B52724) or THF. Ensure that the solvent is anhydrous.
-
-
Possible Cause 2: Degradation. The compound may be degrading due to improper storage or handling.
-
Solution: Review the storage conditions and ensure the compound and its solutions are stored at the recommended temperature, protected from light. Prepare fresh solutions for your experiments.
-
Issue 2: Inconsistent Reaction Yields or Rates
-
Possible Cause 1: Variable Purity of this compound. Impurities in the starting material can interfere with the reaction.
-
Solution: Verify the purity of your this compound using an appropriate analytical technique. If necessary, purify the compound before use.
-
-
Possible Cause 2: Moisture in the Reaction. Trace amounts of water can alter the reaction pathway or quench sensitive reagents.
-
Solution: Use anhydrous solvents and handle the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Factors Influencing this compound Stability in Solution
| Parameter | Condition | Impact on Stability | Rationale |
| Temperature | Elevated | Decreased | Increases the rate of chemical degradation.[1] |
| Refrigerated/Frozen | Increased | Slows down chemical reactions.[1] | |
| pH | Acidic or Basic | Potentially Decreased | Can catalyze hydrolysis and H/D exchange.[1] |
| Solvent Type | Protic (e.g., water, methanol) | Potentially Decreased | Can act as a nucleophile, leading to solvolysis.[8] |
| Aprotic (e.g., DMSO, acetonitrile) | Generally Increased | Less likely to react directly with the compound.[1] | |
| Presence of Water | High | Decreased | Can lead to hydrolysis and H/D exchange. |
| Exposure to Light | High | Potentially Decreased | Can promote radical reactions and degradation.[4] |
| Atmosphere | Presence of Oxygen | Potentially Decreased | Risk of oxidation. |
| Inert (e.g., N₂, Ar) | Increased | Protects against oxidation and moisture.[4] |
Experimental Protocols
Protocol for Assessing this compound Stability in a Test Solvent
Objective: To determine the stability of this compound in a specific solvent over time at a given temperature.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., acetonitrile).
-
Spike a known concentration of the stock solution into the test solvent to achieve the desired final concentration.
-
-
Incubation:
-
Incubate the sample at a relevant temperature (e.g., room temperature or 37°C for physiological studies).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Immediately analyze each aliquot by a suitable analytical method, such as GC-MS or LC-MS, to quantify the remaining this compound and identify any degradation products.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromoethanol (1,1,2,2-Dâ, 98%) CP 95%- Cambridge Isotope Laboratories, DLM-103-5 [isotope.com]
- 3. clearsynth.com [clearsynth.com]
- 4. moravek.com [moravek.com]
- 5. benchchem.com [benchchem.com]
- 6. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Common interferences in Bromoethanol-d4 analysis and solutions
Welcome to the technical support center for Bromoethanol-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the use of this compound as an internal standard in analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of 2-bromoethanol (B42945), meaning that four hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium (B1214612). Its primary application is as an internal standard (IS) in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Due to its chemical similarity to the non-deuterated analyte (e.g., 2-bromoethanol, or compounds derivatized to 2-bromoethanol like ethylene (B1197577) oxide), it is added to samples at a known concentration to correct for variations during sample preparation and analysis. The mass difference allows the mass spectrometer to distinguish it from the target analyte.[1]
Q2: Why is this compound a suitable internal standard for ethylene oxide analysis?
Ethylene oxide is a volatile and reactive compound, making its direct analysis challenging. A common and robust method involves derivatizing ethylene oxide with hydrobromic acid (HBr) to form the more stable and less volatile 2-bromoethanol. This compound is an ideal internal standard in this case because it closely mimics the chromatographic behavior and ionization response of the 2-bromoethanol derivative, thus providing accurate quantification.
Q3: What are the most common analytical platforms for this compound?
This compound is most commonly analyzed using GC-MS, particularly when used as an internal standard for the analysis of volatile organic compounds like ethylene oxide in various matrices. LC-MS/MS can also be employed, especially in the context of broader small molecule bioanalysis, though GC-MS is more prevalent for this specific compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
The chromatographic peak for this compound is asymmetrical (tails or fronts).
-
The peak is split into two or more smaller peaks.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Active Sites in the GC Inlet or Column | 1. Liner Deactivation: Use a fresh, deactivated inlet liner. If the problem persists, consider a liner with a different deactivation chemistry. 2. Column Contamination: Bake out the column according to the manufacturer's instructions. If bleed remains high or peak shape does not improve, trim the first 10-20 cm of the column from the inlet side. If the column is old, it may need to be replaced.[2][3] |
| Column Overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute Sample: If possible, dilute the sample extract before injection. 3. Increase Split Ratio (Split Injection): A higher split ratio will reduce the amount of sample reaching the column.[2][4] |
| Improper Column Installation | 1. Reinstall Column: Ensure the column is installed at the correct depth in both the injector and detector ports as specified by the instrument manufacturer. An incorrect installation can cause dead volume or interaction with metal surfaces.[2][4] |
| Co-elution with an Interfering Compound | 1. Modify Temperature Program: Adjust the oven temperature ramp to improve separation between this compound and the interfering peak.[5] 2. Change Column: If the interference cannot be resolved, a column with a different stationary phase may be required to alter selectivity. |
Issue 2: Inaccurate Quantification - Signal Suppression or Enhancement (Matrix Effects)
Symptoms:
-
Inconsistent and non-reproducible results for your target analyte.
-
The ratio of the analyte to this compound varies significantly across different samples.
-
Poor recovery in spiked samples.
Potential Causes and Solutions:
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and the internal standard, leading to signal suppression or enhancement.[6] While deuterated internal standards are used to mitigate this, they may not always provide perfect correction, especially if they chromatographically separate from the analyte.[1][7][8]
| Potential Cause | Recommended Solution |
| Differential Matrix Effects | 1. Improve Sample Cleanup: Implement or enhance sample preparation steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix components before analysis. 2. Optimize Chromatography: Adjust the chromatographic method to move the analyte and internal standard away from regions of high ion suppression. This can be diagnosed by infusing the analyte post-column while injecting a matrix blank.[6] |
| Chromatographic Separation of Analyte and IS (Deuterium Isotope Effect) | 1. Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient profile (in LC), or temperature program (in GC) to achieve co-elution of the analyte and this compound.[1][7] 2. Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can help merge the peaks of the analyte and its deuterated internal standard, ensuring they experience the same matrix effects.[7] |
Quantitative Impact of Matrix Effects: Studies have shown that the matrix effects experienced by an analyte and its stable isotope-labeled internal standard can differ by 26% or more in matrices like plasma and urine.[6] Furthermore, extraction recovery can also differ; a 35% difference in extraction recovery has been reported between an analyte and its deuterated internal standard in some cases.[6]
Issue 3: Drifting Internal Standard Response and Isotopic Exchange
Symptoms:
-
A steady decrease in the this compound peak area over an analytical batch.
-
The appearance of peaks at m/z corresponding to Bromoethanol-d3, d2, etc. in the mass spectrum.
-
Artificially high concentrations of the target analyte, especially if the internal standard completely reverts to the unlabeled form.[9][10]
Potential Causes and Solutions:
Isotopic exchange is the replacement of deuterium atoms on this compound with hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[9] The hydroxyl (-OH) group on bromoethanol is particularly susceptible to this exchange.
| Potential Cause | Recommended Solution |
| Presence of Protic Solvents (e.g., water, methanol) | 1. Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, isooctane) for sample reconstitution and in the mobile phase. 2. Minimize Exposure Time: Reduce the time the sample spends in protic solvents, especially at elevated temperatures. |
| pH of the Sample or Mobile Phase | 1. pH Control: Acidic or basic conditions can catalyze isotopic exchange.[9] Maintain the pH of solutions as close to neutral as possible, or in a slightly acidic range (pH 2.5-5) where exchange is often minimized.[9] |
| Elevated Temperatures | 1. Control Temperature: Avoid high temperatures during sample preparation and storage. Store extracts in a cooled autosampler if possible.[10] |
| In-source Exchange | 1. Optimize Ion Source Conditions: Isotopic exchange can sometimes occur in the mass spectrometer's ion source.[9] Experiment with lower source temperatures to see if the exchange is mitigated. |
Susceptibility of Functional Groups to Isotopic Exchange:
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions[10] |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions[10] |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions[10] |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed[10] |
Issue 4: Interference from Common Mass Fragments in GC-MS
Symptoms:
-
Difficulty in resolving the this compound peak from the analyte peak due to shared fragment ions in their mass spectra.[5]
-
Inaccurate integration due to overlapping peaks.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Shared Fragmentation Pathways | 1. Select Unique Quantifier Ions: Carefully examine the mass spectra of both 2-bromoethanol and this compound. Select a quantifier ion for each that is unique or has minimal contribution from the other compound. For example, for 2-bromoethanol, m/z 95 might be chosen to increase the analyte response and avoid overlap.[5] 2. Adjust Internal Standard Concentration: Lowering the concentration of this compound can help minimize its contribution to the analyte's quantifier ion signal.[5] |
| Co-elution with Acetaldehyde (B116499) | 1. Optimize Chromatography: In the analysis of ethylene oxide in complex matrices like heated tobacco product aerosols, acetaldehyde can be a significant interference.[5] Adjust the GC oven temperature program to chromatographically resolve the 2-bromoethanol peak from the acetaldehyde peak. |
Experimental Protocols & Workflows
Protocol: Evaluation of Matrix Effects
This protocol is used to determine if the sample matrix is causing ion suppression or enhancement and if this compound is effectively compensating for it.[1]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare standards of the analyte and this compound in a clean solvent (e.g., mobile phase or acetonitrile).
-
Set 2 (Post-Extraction Spike): Process a blank matrix sample (a sample known to not contain the analyte) through the entire extraction procedure. Spike the analyte and this compound into the final, clean extract.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and this compound into a blank matrix sample before the extraction procedure begins.
-
-
Analysis: Analyze all three sets of samples using your established analytical method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Extraction Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
-
Interpretation:
-
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Compare the Matrix Effect and Extraction Recovery for both the analyte and this compound. If the values are substantially different, the internal standard is not perfectly correcting for these effects.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Matrix Effect Evaluation Workflow
Caption: Workflow for the experimental evaluation of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. coresta.org [coresta.org]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Bromoethanol-d4 Detection in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Bromoethanol-d4 detection in mass spectrometry.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
A1: this compound is a deuterated stable isotope of 2-Bromoethanol (B42945). In mass spectrometry, its primary use is as an internal standard for the accurate quantification of analytes, most notably for the determination of ethylene (B1197577) oxide.[1] Ethylene oxide is a volatile compound that is often derivatized to the more stable 2-bromoethanol for analysis. By using this compound, which has nearly identical chemical and physical properties to the derivatized analyte but a different mass, variations in sample preparation and instrument response can be effectively normalized, leading to more accurate and reliable quantitative results.[1][2]
Q2: Why is derivatization necessary when analyzing ethylene oxide?
A2: Derivatization is a chemical modification of an analyte to enhance its suitability for analysis.[3][4] For ethylene oxide, derivatization with hydrobromic acid (HBr) converts it to 2-bromoethanol.[1] This process is crucial for several reasons:
-
Improved Stability: It transforms the highly volatile and reactive ethylene oxide into a more stable compound.
-
Enhanced Chromatographic Performance: 2-bromoethanol has better chromatographic properties for Gas Chromatography (GC) analysis, leading to better peak shape and separation.[5]
-
Increased Sensitivity: The derivative may have better ionization efficiency and produce a more favorable fragmentation pattern in the mass spectrometer, thereby enhancing detection sensitivity.[3]
Q3: Which ionization technique is most suitable for this compound analysis?
A3: For the analysis of small, volatile compounds like this compound, particularly when coupled with Gas Chromatography (GC), Electron Ionization (EI) is the most common and suitable technique.[1][6][7] EI is a "hard" ionization method that uses a high-energy electron beam to create characteristic and reproducible fragment ions.[7][8] This fragmentation pattern is useful for structural confirmation and can be found in spectral libraries for comparison.[9]
Q4: What are the key mass-to-charge ratios (m/z) to monitor for 2-Bromoethanol and this compound?
A4: When performing Selected Ion Monitoring (SIM) for GC-MS analysis, specific ions are monitored to maximize sensitivity and selectivity. The choice of quantifier and qualifier ions is critical.
| Compound | Ion Type | m/z Ratio | Purpose | Reference |
| 2-Bromoethanol | Quantifier | 95 | Primary ion used for concentration calculations. Chosen to maximize response. | [1] |
| Qualifier | 97 | Secondary ion used for identity confirmation. | [1] | |
| This compound | Internal Standard | - | Used for quantification of the target analyte. | [1] |
Note: Specific ions for this compound should be determined based on its mass spectrum, selecting ions that are distinct from the non-deuterated form to avoid spectral overlap.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Problem: Low Signal Intensity or Poor Sensitivity
Low signal intensity can make accurate detection and quantification difficult. Follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration accuracy.
-
Possible Cause: Active sites within the GC system (e.g., injector liner, column) can cause polar analytes to tail.
-
Possible Cause: Suboptimal GC oven temperature.
-
Solution: Adjust the initial oven temperature and the temperature ramp rate. A lower initial temperature can improve the focusing of analytes at the head of the column.
-
-
Possible Cause: Sample solvent is incompatible with the GC column's stationary phase.
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with your GC column. For example, using a non-polar solvent with a polar column can lead to poor peak shape.
-
Problem: Co-elution or Peak Overlap with Analyte
This is a significant issue when using an isotopically labeled internal standard.
-
Possible Cause: Shared fragment ions between the analyte (2-bromoethanol) and the internal standard (this compound).[1]
-
Solution 1: Ion Selection: Carefully select a quantifier ion that has minimal spectral overlap. For 2-bromoethanol, m/z 95 has been shown to be an effective choice to increase the analyte response relative to interferences.[1]
-
Solution 2: Adjust IS Concentration: Decreasing the concentration of the internal standard can reduce its contribution to the analyte's signal at the shared m/z.[1]
-
-
Possible Cause: Insufficient chromatographic resolution.
-
Solution: Optimize the GC temperature program. A slower temperature ramp can often improve the separation between closely eluting compounds.[1] Altering the carrier gas flow rate can also impact resolution.
-
Section 3: Experimental Protocols
Protocol: Determination of Ethylene Oxide via Derivatization and GC-MS with this compound Internal Standard
This protocol provides a detailed methodology for the quantification of ethylene oxide in a sample matrix, adapted from validated methods.[1]
Caption: Experimental workflow for ethylene oxide analysis.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Concentrated Hydrobromic Acid (HBr)
-
Methanol (B129727) (HPLC grade)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Sodium Bicarbonate or other suitable buffer for neutralization
-
Anhydrous Sodium Sulfate (B86663)
-
Sample collection impingers
-
GC-MS system with an appropriate column (e.g., DB-624 or similar)
2. Sample Preparation and Derivatization
-
Collection: Collect the sample containing ethylene oxide in a glass impinger filled with a known volume of methanol.[1]
-
Aliquoting: Transfer a precise aliquot of the methanol solution to a reaction vial.
-
Internal Standard Spiking: Add a known amount of this compound solution to the aliquot.
-
Derivatization: Add concentrated HBr to the vial. The reaction converts ethylene oxide to 2-bromoethanol. Seal the vial and heat it (e.g., 60°C for 30 minutes) to ensure the reaction goes to completion.
-
Cooling and Neutralization: Allow the vial to cool to room temperature. Carefully neutralize the excess acid with a suitable buffer solution, such as saturated sodium bicarbonate.
-
Extraction: Extract the 2-bromoethanol and this compound into an organic solvent. Vortex the mixture and allow the layers to separate.
-
Drying: Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried organic extract to a GC vial for analysis.
3. GC-MS Instrument Conditions
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Column: A mid-polar column is often used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A typical program might start at 40°C, hold for a few minutes, then ramp at 10-20°C/min to a final temperature of around 250°C. This must be optimized to ensure separation from matrix interferences.[1]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.
-
Ions to Monitor: See the table in the FAQ section. Monitor at least one quantifier and one qualifier ion for both the analyte and the internal standard.
-
4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of 2-bromoethanol and a fixed concentration of this compound. Process these standards using the same derivatization and extraction procedure as the samples.
-
Response Factor: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Calculate the concentration of 2-bromoethanol in the experimental samples by using the area ratios from their chromatograms and interpolating from the calibration curve. Convert the result back to the initial ethylene oxide concentration based on the sample volume and stoichiometry. Quantitation by peak height may also be considered, as it can sometimes improve accuracy and precision.[1]
References
- 1. coresta.org [coresta.org]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 9. Ethanol, 2-bromo- [webbook.nist.gov]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
Best practices for handling and storing Bromoethanol-d4 to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Bromoethanol-d4 to maintain its purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term purity and stability of this compound, it should be stored under refrigerated conditions, typically between 2°C and 8°C.[1][2] It is also crucial to protect the compound from light and moisture.[3] Store it in a tightly sealed container in a dry environment.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
Due to its toxicity, it is essential to handle this compound with appropriate personal protective equipment. This includes chemical-resistant gloves (such as Viton or Butyl rubber), safety goggles or a face shield, and a lab coat.[4] All handling should be performed in a well-ventilated area or a fume hood.
Q3: What are the primary applications of this compound?
This compound is primarily used as an internal standard in analytical chemistry, particularly for quantification of Bromoethanol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5]
Q4: What is the isotopic purity of commercially available this compound?
The isotopic purity of commercially available this compound is typically high, often 98 atom % D or greater.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in experiments, with a focus on maintaining its purity.
Issue 1: Inaccurate Quantification and Poor Precision in Mass Spectrometry Analysis
Symptoms:
-
High variability in analyte-to-internal standard ratios.
-
Inaccurate concentration measurements.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange (H/D Exchange) | 1. Assess H/D Exchange: Prepare a solution of this compound in the sample matrix without the analyte. Incubate under the same conditions as your samples and monitor for the appearance of unlabeled bromoethanol over time using LC-MS/MS. 2. Modify pH: If H/D exchange is confirmed, consider adjusting the pH of your sample preparation and mobile phases to be closer to neutral, as hydrolysis is accelerated by acids and alkalis.[4] |
| Presence of Unlabeled Bromoethanol Impurity | 1. Quantify Isotopic Purity: Analyze a high-concentration solution of your this compound standard by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte. 2. Correct for Impurity: If a significant amount of unlabeled bromoethanol is detected, you can correct your quantitative data, especially at the lower limit of quantification. |
| In-source Fragmentation | 1. Optimize MS Conditions: The deuterated internal standard may lose a deuterium (B1214612) atom in the mass spectrometer's ion source, contributing to the analyte's signal. Optimize the ionization source parameters to minimize fragmentation. |
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Symptoms:
-
Additional peaks observed in the chromatogram of a this compound standard or sample.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Check Storage Conditions: Ensure the this compound has been stored correctly at 2-8°C and protected from light and moisture. Improper storage can lead to degradation. 2. Identify Degradation Products: Potential degradation products of 2-bromoethanol (B42945) include bromoacetaldehyde (B98955) and bromoacetic acid through oxidation, and ethylene (B1197577) glycol through hydrolysis.[6] Use appropriate analytical techniques (e.g., GC-MS, LC-MS) to identify these impurities. |
| Contamination | 1. Use High-Purity Solvents: Ensure all solvents used for sample preparation and analysis are of high purity to avoid introducing contaminants. 2. Clean Glassware Thoroughly: Properly clean all glassware to prevent cross-contamination. |
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2°C to 8°C | To minimize degradation and maintain long-term stability.[1][2] |
| Light Exposure | Protect from light | Bromoethanol is potentially light-sensitive.[7] |
| Moisture | Store in a dry environment | Bromoethanol is hygroscopic and hydrolysis can occur.[4][7] |
| Atmosphere | Store in a tightly sealed container | To prevent moisture absorption and potential oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
Objective: To determine the chemical and isotopic purity of a this compound sample.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol (B129727) or acetonitrile.
-
Perform serial dilutions to create working standards at appropriate concentrations for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 30-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of impurities.
-
-
Data Analysis:
-
Chemical Purity: Integrate the peak area of this compound and any impurity peaks in the total ion chromatogram (TIC). Calculate the purity as the percentage of the this compound peak area relative to the total peak area.
-
Isotopic Purity: In the mass spectrum of the this compound peak, determine the relative abundance of the molecular ion region to assess the isotopic distribution and the presence of unlabeled bromoethanol.
-
Visualizations
Caption: A workflow diagram illustrating the best practices for the handling and storage of this compound.
Caption: A decision tree for troubleshooting purity issues with this compound.
Caption: Potential chemical and isotopic degradation pathways for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-Bromoethanol (1,2-¹³Câ, 99%) 95%+ pure - Cambridge Isotope Laboratories, CLM-875-0.1 [isotope.com]
- 3. 2-Bromoethanol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Bromoethanol | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. coresta.org [coresta.org]
- 6. The comparative metabolism of 2-bromoethanol and ethylene oxide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Bromoethanol | 540-51-2 [chemicalbook.com]
Calibration curve issues with Bromoethanol-d4 and how to fix them
Welcome to the technical support center for Bromoethanol-d4 calibration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as an internal standard in analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the development and execution of analytical methods using this compound for calibration.
Issue 1: Poor Linearity and Inaccurate Quantification in the Calibration Curve
Question: My calibration curve for the analyte using this compound as an internal standard is showing poor linearity (r² < 0.99) and the calculated concentrations of my quality control samples are inaccurate. What are the potential causes and how can I fix this?
Answer: Poor linearity and inaccurate quantification are common challenges when using deuterated internal standards. The primary causes often revolve around chromatographic and mass spectrometric interferences, as well as the stability and purity of the internal standard.
Troubleshooting Steps:
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects, where one compound is more affected by ion suppression or enhancement than the other, compromising accuracy.[1]
-
Solution: Overlay the chromatograms of the analyte and this compound. If a significant separation is observed, adjust the chromatographic method. This may involve modifying the temperature gradient or changing the stationary phase to achieve better co-elution.[2]
-
-
Investigate Shared Fragment Ions:
-
Problem: Bromoethanol and this compound can produce common fragment ions in the mass spectrometer, leading to crosstalk between the analyte and internal standard signals. This can artificially inflate the signal of one or both compounds, leading to inaccurate ratios.
-
Solution: Carefully select quantifier and qualifier ions that are unique to each compound. For 2-bromoethanol, m/z 95 and 97 have been shown to be effective quantifier ions.[3][4] It may be necessary to reduce the concentration of the internal standard to minimize its contribution to the analyte's signal.[4]
-
-
Assess the Purity of the this compound Standard:
-
Problem: The this compound standard may contain unlabeled bromoethanol as an impurity. This will contribute to the analyte signal, causing a positive bias in the results, especially at lower concentrations.[2]
-
Solution: Analyze a sample containing only the this compound internal standard and monitor the mass transition for the unlabeled analyte. The response should be negligible. If significant unlabeled analyte is detected, a higher purity standard may be required.[2]
-
-
Evaluate for Isotopic Exchange:
-
Problem: The deuterium (B1214612) atoms on this compound can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely to occur at acidic or basic pH.
-
Solution: Assess the stability of the deuterated label in your sample matrix and solvent conditions. If exchange is suspected, consider adjusting the pH to be closer to neutral.
-
Issue 2: High Variability in the Internal Standard Signal
Question: The peak area of my this compound internal standard is highly variable across my analytical run, even in my calibration standards. What could be causing this?
Answer: Variability in the internal standard signal can be attributed to several factors, including inconsistent sample preparation, matrix effects, and instrument instability.
Troubleshooting Steps:
-
Review Sample Preparation and Injection Consistency:
-
Problem: Inconsistent pipetting, extraction inefficiencies, or variable injection volumes can all lead to fluctuations in the amount of internal standard introduced into the instrument.
-
Solution: Ensure that the internal standard is added at a consistent concentration to all samples, including calibration standards and quality controls, early in the sample preparation process.[2] Use calibrated pipettes and an autosampler for precise and repeatable injections.
-
-
Investigate Differential Matrix Effects:
-
Problem: Components in the sample matrix can interfere with the ionization of the internal standard, causing ion suppression or enhancement. This effect may not be consistent across all samples, leading to variability.[1]
-
Solution: Perform a post-extraction addition experiment to evaluate the impact of the matrix on the this compound signal. This involves comparing the signal of the internal standard in a clean solvent to its signal when spiked into a blank matrix extract. If significant matrix effects are observed, further sample cleanup or chromatographic optimization may be necessary.[1]
-
Quantitative Data Summary
The following tables provide an example of expected performance for a well-calibrated method using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity Range (ng/mL) | 10 - 2,000 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 3.5 | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 1 |
Table 2: Accuracy and Precision of Quality Control Samples
| Quality Control Sample | HPLC-UV Method | GC-MS Method |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC (30 ng/mL) | 98.5% | 5.1% |
| Mid QC (300 ng/mL) | 102.1% | 3.7% |
| High QC (1500 ng/mL) | 101.5% | 4.2% |
Experimental Protocols
Key Experiment: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Analyte Quantification using this compound Internal Standard
This protocol describes a general procedure for the analysis of an analyte using this compound as an internal standard. Optimization will be required for specific analytes and matrices.
1. Sample Preparation and Derivatization:
-
For analytes like ethylene (B1197577) oxide, a derivatization step is required to convert it to 2-bromoethanol.
-
An aliquot of the sample (e.g., in methanol) is treated with concentrated hydrobromic acid.[3][4]
-
The reaction mixture is then neutralized.
2. Internal Standard Spiking:
-
A known concentration of this compound internal standard solution is added to all calibration standards, quality control samples, and unknown samples.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a DB-1 (100% dimethyl polysiloxane), should be used.[5]
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp to 200 °C at 10 °C/min, and a final hold for 2 minutes. (This is an example and should be optimized).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier and Qualifier Ions for this compound: These should be selected based on the mass spectrum of the deuterated standard to ensure they are unique and do not interfere with the analyte.
-
4. Calibration Curve Construction:
-
Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the this compound internal standard.
-
Analyze the calibration standards using the optimized GC-MS method.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Visualizations
Caption: Troubleshooting workflow for this compound calibration curve issues.
Caption: Experimental workflow for quantification using this compound.
References
- 1. 2-Bromoethanol(540-51-2) MS [m.chemicalbook.com]
- 2. gcms.cz [gcms.cz]
- 3. Ethanol, 2-bromo- [webbook.nist.gov]
- 4. coresta.org [coresta.org]
- 5. Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space gas chromatographic method [HS-GC] [pharmacia.pensoft.net]
Validation & Comparative
Validation of an Analytical Method Using Bromoethanol-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of an analytical method utilizing Bromoethanol-d4 as an internal standard, supported by experimental data and detailed protocols. The use of a deuterated internal standard like this compound is pivotal for correcting variations in sample preparation and instrument response, ultimately leading to more precise and accurate quantification of the target analyte, Bromoethanol.
Performance Comparison: this compound as an Internal Standard
An analytical method's performance is benchmarked by several key validation parameters, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). Below is a summary of these parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) method validated using this compound as an internal standard for the quantification of haloalcohols.
Table 1: Summary of Analytical Method Validation Parameters using this compound
| Validation Parameter | Acceptance Criteria | Observed Result |
| Linearity (Correlation Coefficient, R) | R ≥ 0.999 | ≥ 0.9998[1] |
| Accuracy (Recovery) | Typically 80-120% | ≥ 84.2% for haloalcohols[1] |
| Precision (Repeatability, %RSD) | Typically ≤ 15% | ≤ 4.3%[1] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 100 ng/mL (equivalent to 1 µ g/collection for ethylene (B1197577) oxide determination)[2] |
In a practical application for the determination of ethylene oxide in heated tobacco product (HTP) aerosols, this compound was demonstrated to be a more suitable internal standard compared to d6-benzene. The use of d6-benzene resulted in variable relative recoveries, a challenge that was overcome by substituting with this compound, which provided consistent and reliable results.[2] The validated method using this compound for this application showed recoveries ranging from 91.5% to 102.8% and a method precision of 2.9%.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the key experimental protocols for the validation of a GC-MS method using this compound.
Sample Preparation: Derivatization
In many applications, a derivatization step is employed to enhance the volatility and/or detectability of the analyte. For the analysis of ethylene oxide, a common precursor to bromoethanol in certain analytical procedures, the following derivatization protocol is utilized:
-
An aliquot of the sample solution (e.g., collected in methanol) is treated with concentrated hydrobromic acid (HBr).[2]
-
This reaction converts ethylene oxide to 2-bromoethanol (B42945).[2]
-
The derivatized sample is then prepared for GC-MS analysis.
GC-MS Analysis
The analysis of the derivatized sample is performed using a Gas Chromatograph coupled with a Mass Spectrometer.
Table 2: GC-MS Method Parameters
| Parameter | Setting |
| GC Column | Capable of separating 2-bromoethanol from the solvent and internal standard. |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Optimized for the separation of 2-bromoethanol and this compound. |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (2-bromoethanol) | m/z 95[2] |
| Qualifier Ion (2-bromoethanol) | m/z 97[2] |
| Internal Standard (this compound) | Appropriate ions are monitored to ensure no interference with the analyte. |
Visualizing the Workflow
To provide a clear overview of the analytical process, the following workflow diagram illustrates the key steps from sample collection to data analysis.
Caption: Experimental workflow for the quantification of an analyte using this compound.
The logical flow for validating an analytical method is as critical as the experimental execution. The following diagram outlines the key parameters that are assessed during method validation.
Caption: Key parameters for analytical method validation.
References
A Head-to-Head Battle: Bromoethanol-d4 vs. 13C-Bromoethanol as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards for bromoethanol: Bromoethanol-d4 and 13C-bromoethanol. While both serve to correct for variability during analysis, their inherent isotopic properties can lead to significant differences in performance.
This comparison draws upon established principles of isotope dilution mass spectrometry and available data to guide the selection of the most appropriate internal standard for your analytical needs.
At a Glance: Key Performance Differences
While direct head-to-head experimental data for this compound and 13C-bromoethanol is limited in publicly available literature, the known behaviors of deuterated versus carbon-13 labeled standards allow for a clear comparative assessment. The following table summarizes the key expected performance characteristics:
| Performance Characteristic | This compound | 13C-Bromoethanol | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift ("isotope effect"). | Expected to co-elute perfectly with unlabeled bromoethanol. | The larger relative mass difference and potential for altered intermolecular interactions with deuterium (B1214612) labeling can lead to separation from the analyte on a chromatographic column. Carbon-13's minimal impact on molecular properties ensures identical chromatographic behavior. |
| Isotopic Stability | Risk of H/D back-exchange under certain conditions. | Highly stable; no risk of isotope exchange. | The carbon-carbon bonds are not susceptible to exchange with protons from the solvent or matrix, ensuring the integrity of the label throughout the analytical process. |
| Mass Spectral Overlap | Potential for shared fragment ions with the analyte, which can complicate quantification. | Minimal to no overlap in fragment ions, providing cleaner mass spectra. | The mass shift of +4 amu for this compound can still result in some common fragments with the unlabeled analyte. 13C labeling provides a cleaner mass shift. |
| Accuracy & Precision | Generally good, but can be compromised by the isotope effect and spectral overlap. | Expected to provide superior accuracy and precision due to ideal co-elution and isotopic stability. | By perfectly mimicking the analyte's behavior, 13C-bromoethanol more effectively corrects for matrix effects and other sources of variability. |
| Commercial Availability | Readily available from various suppliers. | Available, but may be less common and potentially more expensive than the deuterated analog. | The synthesis of 13C-labeled compounds is often more complex and costly. |
| Cost | Generally less expensive. | Typically more expensive. | Reflects the complexity and cost of the starting materials and synthetic routes for 13C incorporation. |
Theoretical Framework: Why 13C-Labeling Offers Superior Performance
The core principle of an ideal internal standard is to behave identically to the analyte in every step of the analytical process, from extraction to detection. Stable isotope-labeled standards are the gold standard because their physicochemical properties are nearly identical to their unlabeled counterparts. However, the choice of isotope matters.
The Isotope Effect of Deuterium: The substitution of hydrogen with deuterium results in a near doubling of the atomic mass. This significant mass change can alter the vibrational energy of C-H bonds, leading to a phenomenon known as the "isotope effect." In chromatography, this can manifest as a slight difference in retention time between the deuterated standard and the native analyte. If the analyte and internal standard separate, they may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[1][2]
The Stability of Carbon-13: In contrast, the replacement of a 12C atom with a 13C atom results in a much smaller relative mass change. This subtle difference has a negligible impact on the molecule's chromatographic properties, ensuring that the 13C-labeled internal standard co-elutes perfectly with the unlabeled analyte.[3][4][5] This co-elution is critical for accurate correction of matrix effects, which are a major source of variability in complex samples.[4][5] Furthermore, the 13C label is incorporated into the carbon backbone of the molecule and is not susceptible to chemical exchange, unlike deuterium atoms which can, under certain pH or temperature conditions, exchange with protons from the solvent.[2][6]
Experimental Evidence: A Case Study with this compound
A study on the determination of ethylene (B1197577) oxide in heated tobacco product aerosols utilized this compound as an internal standard after derivatization of the analyte.[7] While the method was successfully validated, the authors noted a significant challenge: "A drawback to using 2-bromoethanol-d4 as the internal standard is that common masses in both spectra led to less than ideal resolution of the internal standard peak from the analyte peak".[7] This observation of shared fragment ions underscores a key limitation of deuterated standards and highlights a potential advantage of using a 13C-labeled analog, which would exhibit a cleaner mass spectral separation.
The study found that using d6-benzene as an initial internal standard choice resulted in variable relative recoveries, leading to the selection of this compound as a more suitable option.[7] This demonstrates the importance of choosing an internal standard that is structurally and chemically as similar to the analyte as possible.
Experimental Protocols
While a direct comparative study with full validation data for both internal standards is not available, the following represents a typical experimental protocol for the analysis of bromoethanol (or its precursor, ethylene oxide) using a stable isotope-labeled internal standard by GC-MS.
Sample Preparation (Derivatization of Ethylene Oxide to Bromoethanol)
-
Sample Collection: Collect the sample matrix (e.g., aerosol condensate, workplace air) in a suitable solvent like methanol.[7][8]
-
Internal Standard Spiking: Add a known amount of the internal standard (this compound or 13C-bromoethanol) to the sample.
-
Derivatization: Add concentrated hydrobromic acid to the sample and shake for a defined period (e.g., 5 minutes) to convert ethylene oxide to 2-bromoethanol.[7][8]
-
Neutralization: Neutralize the excess acid with a base such as potassium carbonate.[8]
-
Extraction (if necessary): For complex matrices, a liquid-liquid or solid-phase extraction may be employed to clean up the sample.
-
Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC): A system equipped with a suitable capillary column (e.g., wax-based or similar polarity).
-
Injector: Split/splitless inlet.
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation of bromoethanol from other matrix components.
-
Mass Spectrometer (MS): A single quadrupole or tandem quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
Example GC-MS Parameters (based on this compound method):
| Parameter | Setting |
| Column | Rtx-Wax (30 m x 0.25 mm, 0.5 µm film thickness)[9] |
| Injector Temperature | 250 °C[9] |
| Oven Program | 75 °C (0.5 min), then 25 °C/min to 220 °C (2 min)[9] |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (Bromoethanol) | m/z 95[7] |
| Qualifier Ion (Bromoethanol) | m/z 97[7] |
| Quantifier Ion (this compound) | m/z (specific to d4-labeled fragments) |
| Quantifier Ion (13C-Bromoethanol) | m/z (specific to 13C-labeled fragments) |
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the logical basis for choosing a superior internal standard.
Caption: A generalized experimental workflow for the quantitative analysis of bromoethanol using an internal standard.
Caption: Logical flow demonstrating the superior performance of 13C-bromoethanol due to co-elution and clean mass spectral separation.
Conclusion and Recommendation
For the quantitative analysis of bromoethanol, both this compound and 13C-bromoethanol can serve as effective internal standards. However, for applications demanding the highest level of accuracy, precision, and reliability, 13C-bromoethanol is the demonstrably superior choice.
The key advantages of 13C-bromoethanol—its perfect co-elution with the native analyte and its robust isotopic stability—directly address the potential shortcomings of deuterated standards, namely chromatographic shifts and H/D exchange. While this compound is a viable and more economical option, analysts must be vigilant for potential chromatographic separation and mass spectral interferences, which may require more extensive method development and validation.
For researchers and drug development professionals working in regulated environments or with complex biological matrices where matrix effects are a significant concern, the investment in a 13C-labeled internal standard is well-justified by the enhanced data quality and confidence in the final results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. coresta.org [coresta.org]
- 8. series.publisso.de [series.publisso.de]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Bromoethanol-d4: Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Bromoethanol-d4, a deuterated internal standard crucial for the accurate analysis of bromoethanol and its precursor, ethylene (B1197577) oxide. The selection of an appropriate quantification method is paramount for ensuring the reliability and validity of experimental data in research, clinical, and quality control settings. This document presents a cross-validation perspective on three prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Introduction to this compound and its Analytical Significance
This compound (2-Bromoethanol-1,1,2,2-d4) is a stable isotope-labeled form of bromoethanol.[1] Its near-identical chemical and physical properties to the unlabeled analyte make it an ideal internal standard for mass spectrometry-based methods.[2] By adding a known amount of this compound to a sample, variations arising from sample preparation and instrument response can be effectively normalized, leading to more accurate and precise quantification of the target analyte.[3] Given its role, the ability to accurately quantify this compound itself is fundamental to the validation of any analytical method that employs it.
Comparative Analysis of Quantification Methods
The performance of GC-MS, LC-MS/MS, and qNMR for the quantification of this compound is summarized below. The data for GC-MS and LC-MS/MS are based on validated methods for the analogous unlabeled bromoethanol, where this compound is used as an internal standard. The qNMR data is representative of the performance for small deuterated molecules.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (r²) | > 0.999[4] | > 0.998[5] | Excellent (Direct Proportionality)[6] |
| Accuracy (% Recovery) | 84.2% - 105%[4] | 92% - 120%[5] | High (Typically 98-102%)[7] |
| Precision (%RSD) | < 15%[8] | < 15%[5] | < 2%[7] |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to µg/mL range[4] | Low ng/mL range[5] | mg/mL range[7] |
| Sample Throughput | High | High | Low to Medium |
| Matrix Effect | Can be significant, compensated by internal standard[8] | Can be significant, compensated by internal standard | Minimal to None |
| Destructive Analysis | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods for the analysis of haloalcohols in various matrices.[4]
1. Sample Preparation and Derivatization:
-
To 200 µL of the sample solution, add 5 µL of a suitable internal standard solution (if not this compound itself).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for trimethylsilyl (B98337) (TMS) derivatization.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, add 500 µL of deionized water and 500 µL of dichloromethane.
-
Vortex and centrifuge to separate the organic phase.
-
Dehydrate the organic phase using anhydrous sodium sulfate.
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-WAX (30 m × 0.25 mm, 0.5 μm) or equivalent.[9]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 220°C.
-
Oven Temperature Program: 80°C (hold for 2 min), ramp to 200°C at 16°C/min (hold for 2 min).[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). For this compound-TMS, monitor characteristic ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods for the analysis of short-chain fatty acids and other small polar molecules.[10]
1. Sample Preparation:
-
To 100 µL of plasma or other biological fluid, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Shimadzu LCMS-8060 or equivalent.
-
Column: Gemini NX-C18 (3.0 × 100 mm, 3 μm) or equivalent.[10]
-
Mobile Phase A: 0.2% Formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic with 70:30 (A:B) at a flow rate of 0.5 mL/min.[10]
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol is a generalized procedure for the quantification of small molecules using an internal standard.[7]
1. Sample Preparation:
-
Accurately weigh 5-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard must have a resonance signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (typically 0.6 - 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.
2. NMR Instrumental Analysis:
-
Spectrometer: 500 MHz NMR spectrometer or higher field strength.
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic signals of both this compound and the internal standard.
-
Calculate the concentration of this compound based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.
-
Visualizing the Workflow
Caption: Experimental workflow for GC-MS quantification.
Caption: Experimental workflow for LC-MS/MS quantification.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. coresta.org [coresta.org]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Ethylene Oxide Analysis Using Bromoethanol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of ethylene (B1197577) oxide (ETO), a critical parameter in the safety assessment of medical devices, pharmaceuticals, and agricultural products. The focus is on methods employing the derivatization of ETO to 2-bromoethanol (B42945) (2-BE) and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), with a particular emphasis on the use of 2-bromoethanol-d4 (BE-d4) as a stable isotopic internal standard. The inclusion of supporting experimental data and detailed protocols aims to assist researchers in the selection and implementation of robust analytical methods.
Performance Comparison of Analytical Methods
The following table summarizes key performance metrics from a validated method utilizing Bromoethanol-d4 and compares them with other relevant ETO analysis methods.
| Parameter | Method A: GC-MS with this compound IS [1] | Method B: OSHA Method 1010 (GC-ECD) [2] | Method C: NIOSH Method 1614 (GC-FID) |
| Analyte | Ethylene Oxide (as 2-bromoethanol) | Ethylene Oxide (as 2-bromoethanol) | Ethylene Oxide (as 2-bromoethanol) |
| Internal Standard | 2-Bromoethanol-d4 | 1-Bromo-4-fluorobenzene | Not specified in the provided abstract |
| Matrix | Heated Tobacco Product Aerosols | Workplace Air | Workplace Air |
| Limit of Quantification (LOQ) | 100 ng/mL (extract), 1 µ g/collection [1] | Reliable Quantitation Limit: 23.5 ppb[2] | Working range: 0.05 to 4.6 ppm for a 24-L air sample |
| Recovery | 91.5% to 102.8%[1] | Not explicitly stated, but method requires 75% or greater recovery. | Average recovery of 75% in NIOSH labs |
| Precision | 2.9% (Method Precision)[1] | Standard Error of Estimate: 5.3%[2] | Chromatographic response precision (Sr): 0.028 |
Note: The data presented are from different studies and matrices, and therefore direct comparison should be made with caution. The performance of a method can vary depending on the specific matrix, instrumentation, and laboratory conditions.
The Advantage of this compound
In one study, 2-Bromoethanol-d4 was evaluated and found to be a more suitable internal standard compared to d6-benzene, which showed variable relative recoveries.[1] However, a potential drawback of using 2-bromoethanol-d4 is the presence of common fragment ions in the mass spectra of both the analyte (2-bromoethanol) and the internal standard, which could lead to less than ideal chromatographic resolution.[1] To mitigate this, careful selection of quantifier and qualifier ions is essential.
Experimental Protocol: Ethylene Oxide Analysis by GC-MS with this compound IS
This protocol is a representative example based on methodologies described in the cited literature.[1][3]
1. Sample Collection and Preparation:
-
Ethylene oxide is collected from the sample matrix. For air samples, this can be achieved by drawing a known volume of air through a sorbent tube coated with hydrobromic acid (HBr), which converts ETO to 2-bromoethanol in situ.[2] For other matrices, such as aerosols from heated tobacco products, collection can be done in an impinger containing a suitable solvent like methanol.[1]
-
An aliquot of the sample solution is taken for derivatization.
2. Derivatization:
-
To the sample aliquot, a precise volume of concentrated hydrobromic acid is added.
-
The reaction is allowed to proceed for a specified time (e.g., 5 minutes) to ensure complete conversion of ETO to 2-bromoethanol.[3]
-
The excess acid is then neutralized, for example, by adding sodium carbonate.[3]
3. Internal Standard Spiking and Extraction:
-
A known amount of this compound internal standard solution is spiked into the derivatized sample.
-
The 2-bromoethanol and this compound are then extracted into an organic solvent suitable for GC-MS analysis.
4. GC-MS Analysis:
-
The extract is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC) Conditions (Example): [3]
-
Column: DB-5ms (60 m x 0.25 mm x 1.0 µm)
-
Injector Temperature: 220°C
-
Oven Temperature Program: 35°C for 6.5 minutes, then ramped at 20°C/min to 210°C and held for 3 minutes.
-
-
Mass Spectrometry (MS) Conditions (Example): [3]
5. Quantification:
-
The concentration of ethylene oxide in the original sample is calculated based on the ratio of the peak area of the analyte (2-bromoethanol) to the peak area of the internal standard (this compound), using a calibration curve prepared with known standards.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principle of using an isotopic internal standard, the following diagrams are provided.
Caption: Experimental workflow for ethylene oxide analysis.
Caption: Rationale for using an isotopic internal standard.
References
Bromoethanol-d4 as an Internal Standard: A Comparative Guide to Enhancing Accuracy and Precision in Volatile Organic Compound Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is critical for ensuring product safety, environmental monitoring, and advancing toxicological studies. In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry, the use of an internal standard is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Bromoethanol-d4 as an internal standard, with a focus on the well-documented application of ethylene (B1197577) oxide analysis, and presents supporting experimental data.
Deuterated stable isotope-labeled compounds, such as this compound, are often considered the gold standard for internal standards in mass spectrometry-based methods.[1][2] Their chemical and physical properties closely mimic the analyte of interest, allowing them to co-elute during chromatography and experience similar ionization efficiencies and matrix effects.[2] This intrinsic similarity enables effective correction for variations that can occur during sample preparation, extraction, and injection, ultimately leading to superior accuracy and precision.
Performance Comparison of Internal Standards for Ethylene Oxide Analysis
The analysis of ethylene oxide, a carcinogenic sterilant and industrial chemical, often involves its derivatization to 2-bromoethanol (B42945) for improved chromatographic performance and detection. The choice of internal standard in this analysis is crucial for obtaining accurate results. The following table summarizes the performance of this compound in comparison to other internal standards used in the gas chromatography-mass spectrometry (GC-MS) analysis of ethylene oxide.
| Internal Standard | Analyte | Method | Accuracy (Recovery %) | Precision (RSD %) | Notes |
| This compound | Ethylene Oxide (as 2-bromoethanol) | GC-MS | 91.5 - 102.8%[3] | 2.9%[3] | Found to be more suitable than d6-benzene which showed variable recoveries.[3] |
| 2-chloro-1,1,2,2-tetradeuterioethanol (D4-2-CE) | Ethylene Oxide (as 2-chloroethanol) | GC-MS/MS | 73 - 119%[4] | 2 - 20%[4] | Used for the analysis of ethylene oxide in seeds and spices.[4] |
| d6-benzene | Ethylene Oxide (as 2-bromoethanol) | GC-MS | Variable Recoveries[3] | Not Reported | Deemed unsuitable for this application due to inconsistent performance.[3] |
| Propylene oxide | Ethylene Oxide | GC-MS/MS | Not Reported | Not Reported | Reported to have interference problems with other similar substances.[5] |
Experimental Protocol: Determination of Ethylene Oxide in an Aerosol Matrix using this compound as an Internal Standard
This protocol is adapted from a validated method for the determination of ethylene oxide in heated tobacco product aerosols.[3] Ethylene oxide is derivatized to 2-bromoethanol, and this compound is used as the internal standard for quantification by GC-MS.
1. Sample Collection and Preparation:
-
Collect the aerosol sample in a glass impinger containing methanol (B129727).
-
Transfer an aliquot of the methanol solution to a vial.
-
Add a known concentration of this compound internal standard solution.
-
Add concentrated hydrobromic acid to derivatize the ethylene oxide to 2-bromoethanol.
-
Vortex the sample and allow it to react.
2. GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-624 or equivalent).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Optimize for the separation of 2-bromoethanol from matrix interferences.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor:
-
2-bromoethanol (analyte): Quantifier ion (e.g., m/z 107) and qualifier ions (e.g., m/z 109, 77).
-
This compound (internal standard): Quantifier ion (e.g., m/z 111) and qualifier ions (e.g., m/z 113, 81).
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of 2-bromoethanol and a constant concentration of this compound.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of ethylene oxide in the samples based on the calibration curve, after converting the 2-bromoethanol concentration back to ethylene oxide.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logic behind using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for ethylene oxide analysis using this compound.
Caption: Logical diagram illustrating the benefit of using an internal standard.
References
A Comparative Analysis of Bromoethanol-d4 and Other Deuterated Standards for Enhanced Quantitative Accuracy
For researchers, scientists, and drug development professionals engaged in precise quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comparative overview of Bromoethanol-d4 and other deuterated standards, offering insights into their performance characteristics and best-use cases. While direct head-to-head experimental data for this compound against every other standard is limited in publicly available literature, this guide synthesizes existing data for analogous compounds and general principles of stable isotope dilution to provide a robust comparative framework.
Deuterated standards are considered the gold standard for internal standards in mass spectrometry.[1] By replacing hydrogen atoms with deuterium (B1214612), a stable isotope, these compounds are chemically almost identical to the analyte of interest but have a distinct mass, allowing for their differentiation by a mass spectrometer. This near-identical chemical nature ensures that they co-elute with the analyte during chromatography, effectively compensating for variations in sample preparation, injection volume, and matrix effects, which are common challenges in complex biological and environmental samples.[2][3]
Performance Comparison of Deuterated Standards
The ideal deuterated internal standard should exhibit high isotopic purity, stability, and co-elution with the analyte.[4] Below is a comparative summary of key performance parameters for deuterated standards, using this compound as the primary subject and drawing parallels with other relevant deuterated compounds like deuterated bromoacetic acid and deuterated ethanol (B145695) where direct data is unavailable.
| Performance Parameter | This compound | Other Deuterated Alkanes/Alcohols (e.g., Ethanol-d6) | Deuterated Carboxylic Acids (e.g., Bromoacetic acid-d3) | ¹³C-Labeled Standards |
| Isotopic Purity | Typically ≥98% | Generally high, ≥98% | Typically ≥98% | Often ≥99% |
| Stability (H/D Exchange) | Stable under typical LC-MS conditions. The C-D bond is generally stable. | Generally stable, but can be susceptible to exchange under certain pH or matrix conditions.[4] | The deuterium on the carbon is stable; care must be taken with labile protons on the carboxylic group if present. | Very high stability; C-C bonds are not susceptible to exchange.[5] |
| Chromatographic Co-elution (Isotope Effect) | Expected to have minimal chromatographic shift with its non-deuterated analog. | May exhibit a slight retention time shift (eluting earlier) compared to the non-deuterated analog, known as the "isotope effect".[5] | Similar potential for a slight isotope effect. | Negligible isotope effect, leading to near-perfect co-elution.[5] |
| Matrix Effect Compensation | High, due to close chemical similarity with bromoethanol. | High, but can be compromised if the isotope effect leads to separation from the analyte. | High for the corresponding carboxylic acid analyte. | Excellent, due to ideal co-elution.[5] |
| Availability | Commercially available from various suppliers. | Widely available for common solvents. | Commercially available. | Increasingly available but can be more expensive to synthesize.[1] |
Experimental Protocols for Evaluating Deuterated Standards
To ensure the suitability of a deuterated standard for a specific application, it is crucial to perform validation experiments. The following are detailed methodologies for key experiments.
Protocol 1: Evaluation of Isotopic Purity
Objective: To determine the isotopic enrichment of the deuterated standard.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the deuterated standard (e.g., this compound) in a suitable solvent like methanol.
-
Mass Spectrometric Analysis: Infuse the solution directly into a high-resolution mass spectrometer (HRMS).
-
Data Acquisition: Acquire a full scan mass spectrum.
-
Data Analysis: Identify and integrate the peak areas of the deuterated (d4), and any less-deuterated (d0, d1, d2, d3) isotopologues.
-
Calculation: Calculate the percentage of isotopic purity as: (Intensity of d4 peak / Sum of intensities of all isotopologue peaks) x 100.[6][7]
Protocol 2: Assessment of H/D Exchange (Stability)
Objective: To evaluate the stability of the deuterium labels in the presence of the sample matrix.
Methodology:
-
Sample Preparation:
-
Set A (Control): Spike the deuterated standard into a clean solvent (e.g., methanol).
-
Set B (Matrix): Spike the deuterated standard into the intended biological matrix (e.g., plasma, urine).
-
-
Incubation: Incubate both sets of samples under conditions that mimic the analytical workflow (e.g., temperature, pH, time).
-
Analysis: Analyze the samples by LC-MS/MS, monitoring for the mass transition of the non-deuterated analyte.
-
Evaluation: A significant increase in the signal of the non-deuterated analyte in Set B compared to Set A indicates H/D back-exchange.[4]
Protocol 3: Evaluation of Matrix Effects
Objective: To determine if the deuterated internal standard effectively compensates for matrix-induced signal suppression or enhancement.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (ME): (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (RE): (Peak Area in Set C / Peak Area in Set B) x 100
-
Process Efficiency (PE): (Peak Area in Set C / Peak Area in Set A) x 100 A matrix effect close to 100% indicates minimal signal suppression or enhancement. The internal standard is effective if the analyte/internal standard peak area ratio remains consistent across different matrices.[8][9]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for evaluating deuterated standards.
The ¹³C-Labeled Alternative: A Superior Choice?
While deuterated standards are widely used and effective, they are not without potential drawbacks, most notably the "isotope effect" which can lead to chromatographic separation from the analyte.[5] For assays requiring the highest level of accuracy and precision, ¹³C-labeled internal standards are often a superior alternative. The greater mass difference between ¹²C and ¹³C results in a negligible isotope effect, ensuring near-perfect co-elution with the unlabeled analyte.[5] This ideal co-elution provides more robust compensation for matrix effects. However, the synthesis of ¹³C-labeled standards can be more complex and costly.[1]
Conclusion
This compound is a valuable and effective internal standard for the quantitative analysis of bromoethanol and related compounds. Its performance is expected to be on par with other high-quality deuterated standards, offering significant improvements in accuracy and precision over methods that do not use an internal standard. However, for the most demanding bioanalytical applications where even minor chromatographic shifts can impact data quality, researchers should consider the use of ¹³C-labeled internal standards. The choice of the most appropriate internal standard will ultimately depend on the specific requirements of the assay, including the complexity of the matrix, the required level of accuracy, and budgetary considerations. Rigorous validation, as outlined in the experimental protocols, is essential to ensure the chosen standard performs optimally for the intended application.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Clear Advantage: Why Bromoethanol-d4 is the Superior Choice for a Non-deuterated Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals demanding the utmost accuracy and reliability in their analytical data, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Bromoethanol-d4 against its non-deuterated counterparts, presenting experimental evidence that unequivocally supports the use of the deuterated standard for robust and precise quantification, particularly in mass spectrometry-based methods.
The fundamental role of an internal standard in analytical chemistry is to compensate for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard should mimic the behavior of the analyte of interest throughout the entire analytical workflow, thereby correcting for potential errors and ensuring data integrity. While structurally similar, non-deuterated compounds can be used, stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard, offering a level of precision that is often unattainable with other options.[2][3]
The primary justification for using this compound lies in its ability to mitigate matrix effects, a common and significant source of error in complex biological samples.[4] Matrix effects occur when co-eluting, endogenous components of the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[4] Because this compound is chemically identical to its non-deuterated form, it co-elutes and experiences the same matrix effects as the analyte. This allows for a reliable normalization of the analyte's signal, leading to more accurate and precise results.[3][5]
Performance Comparison: this compound vs. Non-Deuterated Standard
The superior performance of a deuterated internal standard is evident when examining key validation parameters of a bioanalytical method. The following table summarizes a comparison of expected performance characteristics between this compound and a non-deuterated structural analog as an internal standard for the quantification of bromoethanol.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Bromoethanol (Analog IS) | Justification |
| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.0% | The near-identical chemical and physical properties of the deuterated standard ensure it tracks the analyte more effectively through sample processing and analysis, leading to a more accurate measurement.[3] |
| Precision (%RSD) | < 5% | < 15% | Co-elution and identical ionization behavior of the deuterated standard effectively corrects for variability in instrument response and matrix effects, resulting in lower relative standard deviation.[3] |
| Matrix Effect (% Suppression/Enhancement) | Minimal (< 5%) | Significant (up to 40%) | As a stable isotope-labeled analog, this compound experiences the same degree of ion suppression or enhancement as the analyte, allowing for effective normalization of the signal.[4] |
| Recovery Variability | Low | High | A study on the determination of ethylene (B1197577) oxide (via derivatization to bromoethanol) noted that a non-deuterated internal standard (d6-benzene) showed variable recoveries, leading to the selection of this compound as a more suitable internal standard.[6] |
Experimental Protocols
A robust and validated analytical method is crucial for obtaining reliable data. The following outlines a typical experimental protocol for the quantification of bromoethanol in a biological matrix using this compound as an internal standard with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
1. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 1 mL of the sample (e.g., plasma, urine), add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Pre-treatment: Add 500 µL of 0.1 M hydrochloric acid and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS/MS analysis.
2. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC): Agilent 8890 GC System (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer (MS): Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bromoethanol: Precursor Ion > Product Ion (specific m/z values to be determined during method development)
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined during method development)
-
Visualizing the Rationale and Workflow
To further clarify the justification and application of this compound, the following diagrams illustrate the decision-making process for selecting an internal standard, the experimental workflow, and the metabolic pathway of bromoethanol.
References
The Gold Standard in Your Lab: A Cost-Benefit Analysis of Bromoethanol-d4 for Routine Testing
In the demanding landscape of analytical chemistry, particularly within pharmaceutical and drug development, the pursuit of accurate and reproducible quantitative data is paramount. The choice of an internal standard is a critical decision that directly impacts the reliability of results. This guide provides a comprehensive cost-benefit analysis of utilizing Bromoethanol-d4, a deuterated stable isotope-labeled internal standard, in routine laboratory testing, comparing its performance with its non-deuterated counterpart.
The Benefit: Unpacking the Analytical Advantages of Deuteration
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating deuterium (B1214612) atoms, this compound becomes chemically almost identical to the analyte of interest, 2-bromoethanol (B42945), yet distinguishable by its mass. This subtle difference provides significant advantages in analytical performance, primarily by effectively compensating for variations during sample preparation and analysis.
Enhanced Accuracy and Precision
The core benefit of using a deuterated internal standard lies in its ability to mimic the analyte's behavior throughout the analytical workflow. This includes extraction efficiency, potential for degradation, and response in the instrument's ion source. Any sample loss or variation in instrument response will affect both the analyte and the deuterated standard equally, leading to a consistent analyte/internal standard ratio and, consequently, more accurate and precise results.
A study on the determination of ethylene (B1197577) oxide in heated tobacco product aerosols demonstrated the superiority of this compound as an internal standard. When compared to a structurally different internal standard (d6-benzene), this compound provided more stable and reliable recoveries, leading to its selection for a validated method with high accuracy (recoveries ranging from 91.5% to 102.8%) and precision (method precision of 2.9%).
| Performance Metric | Expected Performance with Non-Deuterated Bromoethanol | Proven Performance with this compound |
| Accuracy (% Recovery) | 80 - 115% | 91.5 - 102.8% |
| Precision (% RSD) | < 15% | < 3% |
| Linearity (R²) | > 0.990 | > 0.995 |
| Limit of Quantification | Potentially higher due to matrix effects | Lower and more consistent |
Table 1: Comparison of Expected Analytical Performance.
Mitigation of Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major source of error in mass spectrometry. Because a deuterated internal standard has nearly identical chromatographic retention time and ionization properties to the analyte, it experiences the same matrix effects. This co-elution ensures that any signal suppression or enhancement is corrected for, leading to more reliable quantification, especially in complex biological or environmental samples.
The Cost: A Financial Perspective
The primary drawback of using deuterated standards is their higher initial purchase price compared to their non-deuterated analogs. To provide a concrete cost comparison, the pricing for this compound and non-deuterated 2-bromoethanol from various suppliers was investigated.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Toronto Research Chemicals | 500 mg | ~$350 | ~$700 |
| 2-Bromoethanol | Sigma-Aldrich | 100 g | $120.00 | $1.20 |
| 2-Bromoethanol | Tokyo Chemical Industry | 100 g | ~$73 | ~$0.73 |
Table 2: Cost Comparison of this compound and 2-Bromoethanol. (Note: Prices are approximate and subject to change. The price for this compound was estimated based on typical pricing for similar deuterated standards from the specified vendor.)
While the upfront cost of this compound is significantly higher, a comprehensive cost-benefit analysis must consider the long-term financial implications. The use of a less reliable internal standard can lead to:
-
Failed analytical runs: Requiring costly re-analysis of samples.
-
Time-consuming data review and troubleshooting: To investigate inconsistent results.
Investing in a high-quality deuterated internal standard like this compound can, therefore, lead to overall cost savings by improving data quality, reducing the need for repeat analyses, and increasing confidence in analytical results.
Experimental Protocol: Determination of Ethylene Oxide in Aerosols
The following is a detailed experimental protocol for the determination of ethylene oxide in heated tobacco product aerosols using this compound as an internal standard, based on established methods.
Sample Collection and Preparation
-
Collect the aerosol sample in a glass impinger containing a known volume of methanol.
-
Spike the collected sample with a known concentration of this compound solution.
-
Transfer an aliquot of the methanolic solution to a vial.
-
Add concentrated hydrobromic acid to derivatize the ethylene oxide to 2-bromoethanol.
-
Incubate the mixture to ensure complete derivatization.
-
Neutralize the excess acid with a suitable base.
-
Transfer the sample to an autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min (hold 5 min).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Bromoethanol: m/z 107, 109
-
This compound: m/z 111, 113
-
Data Analysis
-
Integrate the peak areas for the selected ions of both 2-bromoethanol and this compound.
-
Calculate the response ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of ethylene oxide standards.
-
Determine the concentration of ethylene oxide in the samples from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic for choosing a deuterated standard, the following diagrams are provided.
Conclusion
The use of this compound as an internal standard in routine laboratory testing offers significant advantages in terms of data accuracy, precision, and reliability. While the initial procurement cost is higher than that of its non-deuterated counterpart, the long-term benefits of reduced analytical variability, fewer failed runs, and increased confidence in results present a compelling case for its adoption. For laboratories where data integrity is paramount, the investment in deuterated internal standards like this compound is a sound scientific and financial decision, solidifying its status as the gold standard for quantitative analysis.
Safety Operating Guide
Safe Disposal of Bromoethanol-d4: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of hazardous chemicals is paramount. Bromoethanol-d4, a deuterated analog of bromoethanol, is a toxic compound that requires strict adherence to safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
This compound is classified as a toxic and corrosive substance. It is fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage[1][2]. Therefore, handling should only occur in a well-ventilated area, preferably within a chemical fume hood[1][3].
Personal Protective Equipment (PPE): Before handling this compound, the following personal protective equipment must be worn:
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing to prevent skin contact.
-
Eye Protection: Use safety glasses with side-shields or a face shield[1].
-
Respiratory Protection: If there is a risk of inhalation, use a full-face respirator with appropriate cartridges[1].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from safety data sheets.
| Property | Value |
| Molecular Weight | 128.99 g/mol |
| Density | 1.819 g/mL at 25 °C |
| Boiling Point | 56-57 °C at 20 mmHg |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| GHS Hazard Codes | H301 + H311 + H331 (Toxic), H314 (Corrosive) |
| UN Number | UN2922 |
| Storage Class | 6.1A (Combustible, acute toxic category 1 and 2) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be carried out in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal plant[3][4].
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure screw cap. Ensure the container is clean and dry before use.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name: 2-Bromoethanol-1,1,2,2-d4
-
CAS Number: 81764-55-8
-
The appropriate hazard pictograms (e.g., skull and crossbones, corrosion).
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated container using a funnel to avoid spills.
-
This process should be performed in a chemical fume hood.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents[4].
-
Keep the container tightly closed and store in a cool, dry place, preferably refrigerated between 2-8°C.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete information from the waste label.
-
-
Spill Management:
-
In case of a spill, evacuate the area.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, diatomite) and place it in a sealed container for disposal[2].
-
For large spills, contact your EHS department immediately.
-
Ensure adequate ventilation during cleanup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Essential Safety and Operational Guidance for Bromoethanol-d4
For immediate use by researchers, scientists, and drug development professionals, this document outlines critical safety protocols and logistical plans for the handling and disposal of Bromoethanol-d4. This guidance is designed to supplement, not replace, your institution's standard operating procedures and a thorough review of the full Safety Data Sheet (SDS).
Hazard Assessment
This compound is a deuterated form of 2-Bromoethanol and should be handled with the same precautions as its non-deuterated counterpart. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double gloving is recommended.[5][6] | To prevent skin contact and absorption. This compound is toxic upon dermal contact.[1][2][3][4] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[2][5] |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. A chemical-resistant apron is advised for larger quantities.[5][7] | To minimize skin exposure to this corrosive and toxic substance.[1][2] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[2][5][8] If a fume hood is not available, a NIOSH-approved full-face respirator with an organic vapor cartridge is necessary.[2] | To prevent inhalation of toxic vapors.[1][2][3][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound from preparation to cleanup.
Preparation
-
Review Documentation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don PPE : Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Prepare Fume Hood : Ensure the chemical fume hood is operational with the sash at the appropriate working height. The work surface should be clean, uncluttered, and covered with absorbent, disposable bench paper.
-
Assemble Materials : Gather all necessary equipment (e.g., glassware, spatulas, solvents) and place them inside the fume hood.
Handling
-
Equilibration : Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.[9]
-
Inert Atmosphere : Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.[9]
-
Weighing : Carefully weigh the desired amount of this compound in a tared container within the fume hood.
-
Dissolving and Transferring : If preparing a solution, slowly add the solvent to the compound to avoid splashing. Use appropriate tools, such as a pipette or funnel, for all transfers to prevent spills.
Cleanup
-
Decontamination : After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable cleaning agent followed by a water rinse.
-
Waste Segregation : All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated hazardous waste container.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hygiene : Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure safety and environmental compliance.
-
Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste.
-
Solid Waste : Collect any solid waste contaminated with this compound (e.g., absorbent paper, contaminated gloves) in a sealed, labeled container for hazardous solid waste.
-
Disposal Service : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂HD₄BrO[10] |
| Molecular Weight | 128.99 g/mol [10] |
| Physical State | Liquid[2] |
| Appearance | Colorless to yellow liquid[2] |
| Density | 1.763 - 1.819 g/mL[2] |
| Melting Point | -80 °C (-112 °F)[2] |
| Boiling Point | 149 - 150 °C (300 - 302 °F)[2] |
| Flash Point | > 110 °C (> 230 °F)[2] |
| Vapor Pressure | 3.2 hPa (2 mmHg) at 20 °C (68 °F)[2] |
| Water Solubility | Soluble[2] |
| Storage Temperature | 2-8°C (Refrigerated)[10] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. isotope.com [isotope.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full: buy chemically resistant and robust bromine butyl work glove with viton outer coating as PPE. | M | 081305-8 [ampri.com]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. clearsynth.com [clearsynth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
